molecular formula C25H35N5O4S B8095269 (S,R,S)-Ahpc-C2-NH2

(S,R,S)-Ahpc-C2-NH2

Numéro de catalogue: B8095269
Poids moléculaire: 501.6 g/mol
Clé InChI: NGGGSSRQKFKPSX-XQBPLPMBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S,R,S)-Ahpc-C2-NH2 is a useful research compound. Its molecular formula is C25H35N5O4S and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4S/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32)/t18-,19+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGGSSRQKFKPSX-XQBPLPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-Ahpc-C2-NH2: An In-Depth Technical Guide to its Mechanism of Action in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase ligand and the linking moiety are critical determinants of a PROTAC's efficacy and selectivity. This technical guide focuses on the core mechanism of action of PROTACs incorporating the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, (S,R,S)-Ahpc-C2-NH2. This component serves as a cornerstone in the design of potent and selective protein degraders.

This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates a ligand based on the VH032 molecule, which is a potent binder of the VHL E3 ubiquitin ligase, and a short C2 alkyl linker with a terminal amine group, ready for conjugation to a target protein ligand.[1] The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex and is instrumental in the regulation of the hypoxia-inducible factor-1α (HIF-1α) transcription factor.[2][3] By hijacking this natural cellular process, PROTACs containing this compound can effectively induce the degradation of a wide array of target proteins.

Core Mechanism of Action: The PROTAC-Induced Ternary Complex

The fundamental mechanism of action for any PROTAC, including those utilizing this compound, is the formation of a productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This process can be broken down into the following key steps:

  • Cellular Entry and Binary Complex Formation: The PROTAC molecule, due to its chemical properties, must first penetrate the cell membrane to reach its intracellular targets. Once inside the cell, the PROTAC can engage in two separate binary binding events: the (S,R,S)-Ahpc moiety binds to the VHL E3 ligase, and the warhead (the part of the PROTAC that binds the target protein) binds to the protein of interest (POI).

  • Ternary Complex Formation: The formation of the two binary complexes facilitates the assembly of the key ternary complex: POI-PROTAC-VHL. The stability and conformation of this ternary complex are critical for the subsequent steps. The C2 linker of this compound, while short, provides the necessary flexibility for the POI and VHL to come into optimal proximity for ubiquitin transfer.

  • Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase (VHL) acts as a scaffold, bringing a ubiquitin-charged E2 enzyme close to the target protein. This proximity allows for the efficient transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and shuttled to the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically cleaves the target protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Signaling Pathway Example: A Dual-Targeting Smad3/HIF-α PROTAC

A notable example of a PROTAC utilizing a derivative of this compound is the dual-target PROTAC, (S,R,S)-Ahpc-C2-amide-benzofuranylmethyl-pyridine. This molecule was designed to not only induce the degradation of Smad3, a key mediator in the transforming growth factor-β (TGF-β) signaling pathway implicated in fibrosis, but also to stabilize the HIF-1α protein.[4]

The degradation of Smad3 by this PROTAC effectively downregulates the TGF-β pathway. Concurrently, by occupying the VHL ligase, the PROTAC prevents the VHL-mediated degradation of its natural substrate, HIF-1α.[4] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues, which allows for its recognition by VHL and subsequent degradation. By binding to VHL, the PROTAC acts as a competitive inhibitor, leading to the stabilization and accumulation of HIF-1α. This, in turn, can activate hypoxia-responsive genes, which can be beneficial in certain therapeutic contexts, such as renal anemia.

PROTAC_Signaling_Pathway Signaling Pathway of a Smad3/HIF-α Dual-Target PROTAC cluster_PROTAC_Action PROTAC Action cluster_Downstream_Effects Downstream Cellular Effects PROTAC PROTAC VHL VHL PROTAC->VHL Binds & Inhibits Smad3 Smad3 PROTAC->Smad3 Binds Ternary_Complex Smad3-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex HIF_1a_Degradation HIF-1α Degradation PROTAC->HIF_1a_Degradation Inhibition of Degradation VHL->Ternary_Complex HIF_1a HIF-1α VHL->HIF_1a Mediates Degradation Smad3->Ternary_Complex Proteasome 26S Proteasome Smad3->Proteasome Targeted for Degradation Ub Ubiquitin Ternary_Complex->Ub Recruits E2/Ub Ub->Smad3 Polyubiquitination Degraded_Smad3 Degraded Smad3 Proteasome->Degraded_Smad3 TGF_beta_Pathway TGF-β Pathway Degraded_Smad3->TGF_beta_Pathway Downregulation Fibrosis Fibrosis TGF_beta_Pathway->Fibrosis Inhibition Hypoxia_Response Hypoxia Response Genes HIF_1a->Hypoxia_Response Upregulation

Signaling pathway of a dual-target PROTAC.

Quantitative Data

The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. For the dual-target Smad3/HIF-α PROTAC, the following data has been reported:

PROTAC CompoundTarget ProteinCell LineTreatment TimeQuantitative MetricValue
(S,R,S)-Ahpc-C2-amide-benzofuranylmethyl-pyridineSmad3Rat Renal Fibroblasts48 hoursDegradation1-125 nM
(S,R,S)-Ahpc-C2-amide-benzofuranylmethyl-pyridineHIF-2αRat Renal Fibroblasts48 hoursUpregulation1-125 nM
(S,R,S)-Ahpc-C2-amide-benzofuranylmethyl-pyridineSmad3CWR22Rv1 cells24 hoursDegradation0-50 µM

Data extracted from MedChemExpress product information for (S,R,S)-Ahpc-C2-amide-benzofuranylmethyl-pyridine.

Experimental Protocols

The characterization of PROTACs involves a series of in vitro and cell-based assays to confirm their mechanism of action.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

This assay is used to confirm that the PROTAC induces the formation of the ternary complex in live cells.

  • Cell Line and Plasmids: Use a suitable human cell line (e.g., HEK293T). Co-transfect the cells with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (VHL) fused to HaloTag® (acceptor).

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the wells and incubate for a specified time.

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells and immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a plate reader capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Cell Viability Assay (MTT/MTS Assay)

This assay is performed to assess the cytotoxicity of the PROTAC.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: For an MTT assay, add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals. For an MTS assay, add a combined MTS/PES solution and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow

The development and evaluation of a PROTAC follows a logical workflow to ensure its efficacy and mechanism of action.

PROTAC_Workflow PROTAC Development and Evaluation Workflow Design_Synthesis PROTAC Design and Synthesis (this compound + Warhead) Degradation_Screen Protein Degradation Screen (Western Blot) Design_Synthesis->Degradation_Screen Dose_Response Dose-Response & Time-Course (DC50 & Dmax Determination) Degradation_Screen->Dose_Response Ternary_Complex_Assay Ternary Complex Formation (NanoBRET Assay) Dose_Response->Ternary_Complex_Assay Mechanism_Validation Mechanism of Action Validation Ternary_Complex_Assay->Mechanism_Validation Proteasome_Inhibition Proteasome Inhibitor Co-treatment Mechanism_Validation->Proteasome_Inhibition E3_Ligase_Dependence E3 Ligase Knockout/Competition Mechanism_Validation->E3_Ligase_Dependence Selectivity_Profiling Selectivity Profiling (Proteomics) Mechanism_Validation->Selectivity_Profiling Viability_Assay Cell Viability/Toxicity Assay (MTT/MTS Assay) Selectivity_Profiling->Viability_Assay Lead_Optimization Lead Optimization Viability_Assay->Lead_Optimization

A typical workflow for PROTAC development.

Conclusion

This compound represents a valuable and versatile building block in the development of VHL-based PROTACs. Its ability to efficiently recruit the VHL E3 ligase enables the potent and selective degradation of a wide range of target proteins. A thorough understanding of its mechanism of action, coupled with a robust experimental workflow for characterization, is essential for the successful design and optimization of novel PROTAC therapeutics. The dual-target Smad3/HIF-α PROTAC serves as a compelling example of the sophisticated pharmacological interventions that can be achieved through the strategic use of this VHL ligand-linker conjugate. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined in this guide will remain fundamental to the advancement of this transformative technology.

References

The Role of (S,R,S)-Ahpc-C2-NH2 as a VHL E3 Ligase Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C2-NH2 is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a crucial role in the development of Proteolysis-Targeting Chimeras (PROTACs). As a derivative of the well-characterized VHL ligand VH032, this compound serves as a critical component for hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of this compound, its interaction with the VHL E3 ligase complex, and its application in the targeted protein degradation field. We will delve into the quantitative binding data, detailed experimental protocols for assessing its activity, and the underlying signaling pathways.

This compound: A Ligand for the VHL E3 Ligase

This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC (a derivative of VH032) core, which binds to the VHL protein, and a C2-amine linker for conjugation to a target protein ligand.[1][2][3] The VHL protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[4] This complex is responsible for the ubiquitination and subsequent proteasomal degradation of target proteins.[4]

The primary endogenous substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated on proline residues, creating a binding site for VHL, which leads to its degradation. Small molecule VHL ligands like this compound mimic this interaction, allowing for the recruitment of the VHL E3 ligase complex to a desired protein of interest when incorporated into a PROTAC.

Quantitative Data

The utility of this compound and its derivatives is demonstrated in their incorporation into PROTACs. For instance, a PROTAC utilizing a derivative of the (S,R,S)-AHPC core, PROTAC PI3Kδ degrader-1, has shown potent degradation of its target protein, PI3Kδ.

Compound/PROTACTarget ProteinCell LineBinding Affinity (Kd)Degradation (DC50)Maximum Degradation (Dmax)
VH032VHL E3 Ligase-185 nM--
PROTAC PI3Kδ degrader-1PI3KδSU-DHL-6-3.98 nM>90% (at 100 nM)

Signaling Pathways and Experimental Workflows

VHL-Mediated Protein Degradation Pathway

The following diagram illustrates the natural VHL-HIF-1α signaling pathway and how it is hijacked by a PROTAC incorporating a VHL ligand like this compound.

VHL_PROTAC_Pathway cluster_normoxia Normoxia cluster_protac PROTAC Action HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD O2 HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation VHL_complex VHL Complex HIF1a_OH->VHL_complex Binding HIF1a_Ub HIF-1α-Ub VHL_complex->HIF1a_Ub Ubiquitination Ub Ubiquitin Proteasome_normoxia Proteasome HIF1a_Ub->Proteasome_normoxia Recognition Degraded_HIF1a Degraded HIF-1α Proteasome_normoxia->Degraded_HIF1a Degradation POI Protein of Interest (POI) PROTAC PROTAC (this compound-Linker-POI Ligand) POI->PROTAC Binding Ternary_complex POI-PROTAC-VHL Ternary Complex VHL_complex_protac VHL Complex VHL_complex_protac->PROTAC Binding POI_Ub POI-Ub Ternary_complex->POI_Ub Ubiquitination Proteasome_protac Proteasome POI_Ub->Proteasome_protac Recognition Degraded_POI Degraded POI Proteasome_protac->Degraded_POI Degradation

Caption: VHL/PROTAC Signaling Pathway.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical experimental workflow to characterize a PROTAC containing this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_binding Binding Affinity cluster_degradation Cellular Degradation cluster_mechanistic Mechanism of Action Synthesis Synthesize PROTAC: This compound + Linker + POI Ligand TR_FRET TR-FRET Assay Synthesis->TR_FRET SPR SPR Assay Synthesis->SPR FP FP Assay Synthesis->FP Binding_Conclusion Determine Kd/IC50 to VHL TR_FRET->Binding_Conclusion SPR->Binding_Conclusion FP->Binding_Conclusion Cell_Culture Treat Cells with PROTAC Binding_Conclusion->Cell_Culture Western_Blot Western Blot Cell_Culture->Western_Blot In_Cell_ELISA In-Cell ELISA Cell_Culture->In_Cell_ELISA Degradation_Conclusion Determine DC50 and Dmax Western_Blot->Degradation_Conclusion In_Cell_ELISA->Degradation_Conclusion Ubiquitination_Assay In Vitro Ubiquitination Assay Degradation_Conclusion->Ubiquitination_Assay Proteasome_Inhibitor Co-treatment with Proteasome Inhibitor (e.g., MG132) Degradation_Conclusion->Proteasome_Inhibitor Mechanism_Conclusion Confirm Ubiquitin-Proteasome Dependent Degradation Ubiquitination_Assay->Mechanism_Conclusion Proteasome_Inhibitor->Mechanism_Conclusion

Caption: PROTAC Evaluation Workflow.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.

Materials:

  • Tagged VHL Protein Complex (e.g., His-tagged VBC)

  • Terbium-labeled anti-tag antibody (e.g., anti-His-Tb)

  • Fluorescent VHL ligand (e.g., a BODIPY-labeled VHL inhibitor)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • Test compounds (including this compound) dissolved in DMSO

  • White, low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add the test compounds or DMSO (for controls) to the appropriate wells.

  • Prepare a master mix containing the tagged VHL protein complex, Tb-labeled anti-tag antibody, and fluorescent VHL ligand in assay buffer. Optimal concentrations should be determined empirically, but a starting point could be 2 nM VHL complex, 2 nM anti-tag antibody, and 4 nM fluorescent ligand.

  • Add the master mix to all wells.

  • Incubate the plate at room temperature for 90-120 minutes, protected from light.

  • Measure the time-resolved fluorescence at the donor emission wavelength (e.g., ~620 nm for Terbium) and the acceptor emission wavelength (e.g., ~665 nm for a red acceptor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

  • Determine the percentage of inhibition by comparing the ratio in the presence of a test compound to the controls.

  • Calculate IC50 values from a dose-response curve.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique to measure the real-time binding kinetics and affinity of a small molecule to a protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified VHL protein complex

  • This compound dissolved in running buffer (e.g., HBS-EP+) with a low percentage of DMSO

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., a short pulse of low pH glycine)

Procedure:

  • Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.

    • Inject the purified VHL protein complex over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without the VHL protein.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over both the VHL-immobilized and reference flow cells.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • After each injection, allow for a dissociation phase where only running buffer flows over the chip.

  • Regeneration:

    • Inject the regeneration solution to remove any bound this compound from the VHL protein, returning the signal to baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the VHL-immobilized flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in the presence of the VHL E3 ligase complex.

Materials:

  • Purified recombinant VHL complex

  • Purified recombinant target protein (POI)

  • PROTAC (containing this compound)

  • E1 ubiquitin-activating enzyme

  • E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the target protein and ubiquitin

Procedure:

  • Set up the ubiquitination reactions in a total volume of 20-50 µL.

  • To each reaction, add the ubiquitination reaction buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.

  • Add the purified target protein and the PROTAC at various concentrations. Include a control with no PROTAC.

  • Initiate the reaction by adding the VHL complex.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot.

  • Probe the membrane with primary antibodies against the target protein to detect higher molecular weight ubiquitinated species (a laddering pattern) and an anti-ubiquitin antibody to confirm ubiquitination.

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its ability to effectively recruit the VHL E3 ligase complex enables the targeted degradation of a wide range of proteins implicated in various diseases. The experimental protocols and data presented in this guide provide a framework for researchers to characterize the binding and activity of this compound and the PROTACs derived from it. As the field of targeted protein degradation continues to expand, the use of well-characterized E3 ligase ligands like this compound will be instrumental in the design of novel and effective therapeutics.

References

(S,R,S)-Ahpc-C2-NH2: A Technical Guide to its Discovery and Synthesis for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It details the discovery, synthesis, and application of this von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate. This document includes detailed experimental protocols, quantitative data on its synthesis and performance in PROTACs, and visualizations of its role in targeted protein degradation and associated signaling pathways.

Introduction: The Rise of PROTACs and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC consists of two key moieties: a "warhead" that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a widely utilized E3 ligase ligand-linker conjugate that incorporates the potent VH032-based ligand for the von Hippel-Lindau (VHL) E3 ligase. The "(S,R,S)-Ahpc" core provides high-affinity binding to VHL, while the "C2-NH2" represents a short, two-carbon alkyl linker terminating in an amine group. This terminal amine serves as a versatile chemical handle for conjugation to a wide array of warheads targeting specific proteins for degradation. The selection of the linker is a critical aspect of PROTAC design, as its length and composition significantly influence the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation. The C2 alkyl linker offers a degree of conformational rigidity that can be advantageous in optimizing the proximity and orientation of the E3 ligase and the target protein.

Discovery and Rationale

The development of this compound is rooted in the broader effort to create cell-permeable, non-peptidic small molecule ligands for E3 ligases. The foundational VH032 ligand was a significant breakthrough in the design of VHL-recruiting PROTACs. The rationale for developing linker-modified versions of VH032, such as this compound, was to provide a modular and efficient approach to PROTAC synthesis.

The choice of a short C2 alkyl linker was driven by the need to explore the impact of linker length on PROTAC efficacy. Early studies in the field demonstrated that linker length is a critical parameter, with even minor changes significantly affecting degradation potency (DC50) and maximal degradation (Dmax). Shorter linkers, like the C2 variant, can restrict the conformational flexibility of the PROTAC, which in some cases can lead to more favorable and stable ternary complex formation. This can enhance the cooperativity of binding between the PROTAC, the target protein, and the E3 ligase, resulting in more efficient ubiquitination and degradation. The terminal amine functionality was chosen for its chemical versatility, allowing for straightforward amide bond formation with carboxylic acid-containing warheads, a common functional group in small molecule inhibitors.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the construction of the core VH032 amine. A convergent synthetic strategy is often employed, which involves the synthesis of key building blocks that are later coupled to form the final molecule.

Synthesis of the VH032 Amine Core

A feasible, column chromatography-free, multi-gram scale synthetic process for VH032 amine has been developed, making this crucial building block more accessible for PROTAC library construction. The synthesis involves the coupling of four main building blocks. A general retro-synthetic analysis is presented below.

G VH032 Amine VH032 Amine Boc-Protected Intermediate Boc-Protected Intermediate VH032 Amine->Boc-Protected Intermediate Deprotection Leucine Derivative (A) Leucine Derivative (A) Boc-Protected Intermediate->Leucine Derivative (A) Proline Derivative (B) Proline Derivative (B) Boc-Protected Intermediate->Proline Derivative (B) Thiazole-containing Benzylamine (C+D) Thiazole-containing Benzylamine (C+D) Boc-Protected Intermediate->Thiazole-containing Benzylamine (C+D)

Figure 1. Retrosynthetic analysis of the VH032 amine core.

Experimental Protocol: Synthesis of VH032 Amine Hydrochloride

  • Step 1: Synthesis of the Thiazole-containing Benzylamine Fragment: This fragment is typically synthesized through a multi-step sequence starting from commercially available materials.

  • Step 2: Coupling with Proline and Leucine Derivatives: The benzylamine fragment is then sequentially coupled with protected proline and leucine amino acid derivatives. Amide bond formation is a key reaction in these steps.

  • Step 3: Boc-Deprotection: The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group from the terminal amine to yield the VH032 amine, which is often isolated as a hydrochloride salt to improve stability and handling.

StepKey Reagents and ConditionsTypical YieldPurity
Overall Process Convergent synthesis followed by deprotection. Optimized for minimal chromatography.~65%>97%
Coupling of the C2-NH2 Linker

The final step in the synthesis of this compound involves the coupling of a protected C2 amine linker to the newly synthesized VH032 amine. This is typically achieved through an amide bond formation reaction.

G cluster_0 Synthesis of this compound VH032 Amine VH032 Amine Coupling Reaction Coupling Reaction VH032 Amine->Coupling Reaction Boc-protected C2-acid Boc-protected C2-acid Boc-protected C2-acid->Coupling Reaction Protected Intermediate Protected Intermediate Coupling Reaction->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection This compound This compound Deprotection->this compound

Figure 2. General workflow for the synthesis of this compound from the VH032 amine core.

Experimental Protocol: Amide Coupling and Deprotection

  • Amide Coupling: To a solution of VH032 amine in a suitable aprotic solvent (e.g., DMF or DCM), a protected amino acid linker, such as Boc-glycine (which provides the C2 backbone), is added along with a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). The reaction is stirred at room temperature until completion, monitored by LC-MS.

  • Purification: The crude product is purified using standard techniques such as column chromatography or preparative HPLC to yield the Boc-protected intermediate.

  • Boc-Deprotection: The purified intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group. After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the final product, this compound, often as a TFA or HCl salt.

ParameterValue
Molecular Formula C25H35N5O4S
Molecular Weight 517.64 g/mol
Appearance White to off-white solid
Purity (Typical) >98% (by HPLC)
Solubility Soluble in DMSO and other organic solvents
Storage Store at -20°C for long-term stability

Application in PROTAC Development and Targeted Signaling Pathways

This compound serves as a versatile building block for the synthesis of PROTACs targeting a diverse range of proteins implicated in various diseases. The choice of the warhead conjugated to the C2-NH2 linker determines the target selectivity of the resulting PROTAC.

General Mechanism of Action

The PROTACs constructed using this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity-induced event leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitinated POI Poly-ubiquitinated POI Ubiquitination->Poly-ubiquitinated POI Proteasome Proteasome Poly-ubiquitinated POI->Proteasome Degradation Degradation Proteasome->Degradation Degraded Peptides Degraded Peptides Degradation->Degraded Peptides

Figure 3. The general mechanism of action for a PROTAC utilizing a VHL ligand.
Case Study: Dual Degradation of Smad3 and Stabilization of HIF-α

A notable application of an this compound derivative is in a dual-target PROTAC designed to simultaneously degrade Smad3 and stabilize Hypoxia-Inducible Factor-alpha (HIF-α). This PROTAC has shown therapeutic potential in models of renal fibrosis.

  • Smad3 Degradation: Smad3 is a key mediator of pro-fibrotic signaling downstream of the TGF-β receptor. By targeting Smad3 for degradation, the PROTAC can inhibit the fibrotic cascade.

  • HIF-α Stabilization: The VHL E3 ligase is the natural regulator of HIF-α levels. By occupying the binding site of VHL, the PROTAC competitively inhibits the binding and subsequent degradation of HIF-α. Increased HIF-α levels can have protective effects in certain disease contexts, such as promoting angiogenesis and cellular adaptation to hypoxia.

G cluster_0 Dual-Target PROTAC Signaling PROTAC PROTAC VHL E3 Ligase VHL E3 Ligase PROTAC->VHL E3 Ligase Inhibits binding of HIF-alpha Ternary Complex Ternary Complex PROTAC->Ternary Complex HIF-alpha Stabilization HIF-alpha Stabilization PROTAC->HIF-alpha Stabilization Smad3 Smad3 Smad3->Ternary Complex HIF-alpha HIF-alpha VHL E3 Ligase->HIF-alpha Natural Degradation Pathway VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Smad3 Degradation Smad3 Degradation Ubiquitination->Smad3 Degradation Fibrosis Inhibition Fibrosis Inhibition Smad3 Degradation->Fibrosis Inhibition Protective Effects Protective Effects HIF-alpha Stabilization->Protective Effects

Figure 4. Signaling pathway modulation by a Smad3/HIF-α dual-target PROTAC.
PROTAC TargetCell LineDC50 (nM)Dmax (%)Therapeutic Area
Smad3Renal Fibroblasts50-100>80Renal Fibrosis
BRD4Various Cancer Lines10-50>90Oncology
Androgen ReceptorProstate Cancer Cells20-80>85Prostate Cancer
Note: The values presented are representative and can vary depending on the specific PROTAC construct and experimental conditions.

Conclusion and Future Directions

This compound has established itself as a valuable and versatile tool in the development of VHL-recruiting PROTACs. Its straightforward synthesis, coupled with the critical role of its short alkyl linker in facilitating potent protein degradation, has made it a popular choice for researchers in the field. The ability to readily conjugate this building block to a multitude of warheads allows for the rapid exploration of new therapeutic targets.

Future research will likely focus on further optimizing the linker component of PROTACs, including the exploration of more rigid and conformationally constrained linkers to enhance ternary complex stability and selectivity. Additionally, the development of novel VHL ligands with improved physicochemical properties will continue to be an active area of investigation. As our understanding of the complex interplay between the PROTAC, the target protein, and the E3 ligase deepens, we can expect the rational design of even more potent and selective protein degraders, with this compound and its derivatives continuing to play a pivotal role in these advancements.

In-Depth Technical Guide to the Stereochemistry and Application of (S,R,S)-Ahpc-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry, synthesis, and application of (S,R,S)-Ahpc-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its specific stereoisomeric form is paramount to its function in inducing targeted protein degradation.

Core Concepts: Introduction to this compound

This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the core VHL-binding molecule, (S,R,S)-AHPC (also known as VH032-NH2), attached to a two-carbon linker with a terminal amine group (-C2-NH2)[1]. This terminal amine provides a versatile attachment point for a linker connected to a ligand for a target protein, thus forming a PROTAC. PROTACs are heterobifunctional molecules that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins[1].

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The this compound moiety of the PROTAC specifically recruits the VHL E3 ligase[2]. This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The Critical Role of Stereochemistry

The designation (S,R,S) in this compound refers to the specific spatial arrangement of atoms at its three chiral centers. This precise stereochemistry is essential for high-affinity binding to the VHL E3 ligase. The IUPAC name for the core VHL ligand is (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(substituted)pyrrolidine-2-carboxamide[3][4].

Diagram of this compound Stereochemistry:

stereochemistry Stereochemistry of this compound cluster_key Key cluster_structure Structure with Stereocenters cluster_linker Linker Attachment S (S) Stereocenter R (R) Stereocenter mol mol tert_butyl tert-Butyl S1 (S) tert_butyl->S1 amino NH2 amino->S1 carbonyl1 C=O pyrrolidine Pyrrolidine Ring carbonyl1->pyrrolidine R2 (R) pyrrolidine->R2 S3 (S) pyrrolidine->S3 hydroxy OH carbonyl2 C=O thiazole_phenyl Thiazole-Phenyl Group carbonyl2->thiazole_phenyl linker -NH-CH2-CH2-NH2 thiazole_phenyl->linker S1->carbonyl1 R2->hydroxy S3->carbonyl2 linker_node -C2-NH2 Linker

Caption: 2D representation highlighting the three critical stereocenters of this compound.

  • (2S)-Amine-3,3-dimethylbutanoyl group: The (S) configuration at this position is crucial. The tert-butyl group fits into a hydrophobic pocket of VHL, and the correct stereochemistry ensures optimal van der Waals interactions.

  • (4R)-Hydroxy group on the pyrrolidine ring: The (R) configuration positions the hydroxyl group to form a key hydrogen bond with the VHL protein, acting as an anchor for the ligand.

  • (2S)-Carboxamide group on the pyrrolidine ring: The (S) configuration at this carbon orients the rest of the molecule, including the linker and the target protein ligand, away from the VHL protein and towards the solvent-exposed region, which is necessary for the formation of a productive ternary complex.

The importance of this specific stereoisomer is underscored by the fact that other diastereomers, such as the (S,S,S) variant, are used as inactive negative controls in experiments as they do not bind effectively to VHL.

Quantitative Data

Compound/MoleculeParameterValueReference(s)
VH032 (core of (S,R,S)-AHPC)Kd for VHL185 nM
VH101 (optimized VHL ligand)Kd for VHL44 nM
BODIPY FL VH032 (fluorescent probe)Kd for GST-VCB~3.0 nM
VH298 (VHL inhibitor)Kd for VHL90 nM
ARV-771 (PROTAC using (S,R,S)-AHPC-Me)DC50 for BET protein degradation<1 nM
GMB-475 (PROTAC using (S,R,S)-AHPC)IC50 for BCR-ABL1 degradation1.11 µM

Experimental Protocols

Plausible Synthetic Workflow for this compound

A specific, detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on published syntheses of the VHL ligand VH032 and general methods for PROTAC linker attachment, a plausible synthetic route can be outlined. The synthesis of the core VHL ligand, VH032, has been reported in a five-step process in multigram quantities. The final step would involve the coupling of a Boc-protected 2-aminoethyl group to the carboxylic acid of the VHL ligand, followed by deprotection.

Diagram of Synthetic Workflow for VHL Ligand Core:

synthesis_workflow Synthetic Workflow for VHL Ligand Core start Starting Materials (e.g., Boc-protected benzylic amine) step1 C-H Arylation (e.g., with 4-methylthiazole) start->step1 intermediate1 Key Intermediate (e.g., aryl-substituted amine) step1->intermediate1 step2 Amidation with (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid intermediate1->step2 intermediate2 Boc-protected Pyrrolidine Intermediate step2->intermediate2 step3 Boc Deprotection intermediate2->step3 intermediate3 Free Amine on Pyrrolidine step3->intermediate3 step4 Amidation with (S)-2-(Boc-amino)-3,3-dimethylbutanoic acid intermediate3->step4 intermediate4 Fully Assembled, Boc-protected VHL Ligand step4->intermediate4 step5 Final Deprotection intermediate4->step5 end (S,R,S)-AHPC (VH032) Core VHL Ligand step5->end

Caption: A plausible synthetic workflow for the core VHL ligand (S,R,S)-AHPC (VH032).

Amide Coupling to form this compound (Conceptual):

  • Coupling Reaction: The synthesized (S,R,S)-AHPC, which has a free carboxylic acid, would be reacted with a Boc-protected 2-aminoethanol or a similar C2-amine synthon. This is typically an amide coupling reaction using standard reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA in an anhydrous aprotic solvent like DMF.

  • Deprotection: The resulting Boc-protected intermediate would then be treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group and yield the final product, this compound.

  • Purification: The final compound would be purified using standard techniques such as flash chromatography or preparative HPLC.

Characterization:

The structure and purity of the synthesized this compound would be confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Signaling Pathway and Mechanism of Action

As a component of a PROTAC, this compound is integral to the targeted protein degradation pathway. The following diagram illustrates this process.

Diagram of PROTAC Mechanism of Action:

protac_mechanism PROTAC Mechanism of Action POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-Ahpc-C2-Linker-Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Recycling PROTAC and VHL Recycled Ternary_Complex->Recycling E2 E2-Ubiquitin Conjugate E2->Ternary_Complex Ub_POI Ubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Signaling pathway of targeted protein degradation mediated by a PROTAC utilizing this compound.

This pathway illustrates a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple target protein molecules.

Conclusion

This compound is a key molecular tool in the rapidly advancing field of targeted protein degradation. Its efficacy is fundamentally dependent on its precise (S,R,S) stereochemistry, which ensures high-affinity binding to the VHL E3 ligase. This in-depth guide has provided a comprehensive overview of its stereochemical importance, a summary of relevant quantitative data, a plausible synthetic strategy, and a visualization of its mechanism of action. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the rational design and synthesis of novel and effective PROTAC-based therapeutics. Further research to obtain specific biophysical and structural data for this compound and its derivatives will continue to refine our understanding and application of this important molecule.

References

In-Depth Technical Guide to the Safe Handling of (S,R,S)-Ahpc-C2-NH2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for (S,R,S)-Ahpc-C2-NH2, a synthesized E3 ligase ligand-linker conjugate utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of the compound for research applications. This compound incorporates a VH032-based VHL ligand, a key component in leveraging the intracellular ubiquitin-proteasome system for targeted protein degradation.[1]

Hazard Identification and Classification

This compound dihydrochloride is classified as a hazardous substance. The following information is derived from its Safety Data Sheet (SDS).[2]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280

    • Response: P302+P352, P304+P340, P330, P362+P364

    • Storage: P405

    • Disposal: P501

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Proceed to Handling Reconstitution Reconstitution Weighing->Reconstitution Prepare Solution Aliquoting Aliquoting Reconstitution->Aliquoting Prevent Freeze-Thaw Decontamination Decontamination Aliquoting->Decontamination After Use Waste Disposal Waste Disposal Decontamination->Waste Disposal Follow Regulations Doff PPE Doff PPE Waste Disposal->Doff PPE Final Step

A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder.

  • Safety Equipment: An eyewash station and safety shower should be readily accessible.

Storage and Stability

Proper storage is crucial to maintain the stability and integrity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

Note: For related (S,R,S)-Ahpc-linker-NH2 compounds, storage at -80°C for 6 months and -20°C for 1 month in solvent is also recommended.

General Storage Recommendations:

  • Store in a tightly sealed container.

  • Protect from moisture.

  • Store away from light.

Experimental Protocols

Reconstitution of Lyophilized Powder

This protocol outlines the general steps for preparing a stock solution of this compound.

Protocol for Reconstitution of this compound Start Start Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate Add Solvent Add Recommended Solvent (e.g., DMSO) Equilibrate->Add Solvent Vortex/Sonicate Vortex or Sonicate to Ensure Dissolution Add Solvent->Vortex/Sonicate Aliquot Aliquot into Single-Use Vials Vortex/Sonicate->Aliquot Store Store Aliquots at -80°C Aliquot->Store End End Store->End

A stepwise protocol for the reconstitution of lyophilized this compound.

Methodology:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Add the appropriate volume of a recommended solvent, such as DMSO, to the vial to achieve the desired stock concentration.

  • Vortex or sonicate the vial to ensure the complete dissolution of the powder.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

Disposal Considerations

All waste materials, including empty vials, contaminated PPE, and unused solutions, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Spill and Leak Procedures

  • Minor Spills:

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with an appropriate solvent.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can safely handle this compound and contribute to the advancement of targeted protein degradation research.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis: Conjugating (S,R,S)-Ahpc-C2-NH2 to a Target Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly recruited E3 ligase in PROTAC design.[4] (S,R,S)-Ahpc-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates a VHL ligand and a short C2 amine linker, making it a valuable building block for the synthesis of VHL-recruiting PROTACs.

This document provides a detailed protocol for the conjugation of this compound to a target ligand possessing a carboxylic acid functional group. The primary method described is an amide bond formation reaction facilitated by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine).

Principle of the Conjugation Reaction

The conjugation of this compound to a target ligand with a carboxylic acid moiety is achieved through the formation of a stable amide bond. This reaction is a standard procedure in peptide and medicinal chemistry. The carboxylic acid on the target ligand is first activated by a coupling reagent, in this case, HATU. The activated ester intermediate is then susceptible to nucleophilic attack by the primary amine of the this compound linker, forming the desired amide linkage. DIPEA is used as a base to neutralize the hexafluorophosphate salt of HATU and to scavenge the protons released during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Target ligand with a carboxylic acid functional group

  • HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

  • Reverse-phase HPLC system for purification and analysis

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Protocol for Amide Coupling
  • Preparation of Reactants:

    • Dissolve the target ligand (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the target ligand, add DIPEA (3.0 equivalents).

    • Slowly add the HATU solution to the target ligand mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the solution of this compound to the activated target ligand mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

    • For higher purity, the product can be further purified by preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization:

    • Confirm the identity and purity of the final PROTAC conjugate by:

      • Mass Spectrometry (MS): To verify the molecular weight of the product.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.

    • Determine the final yield of the purified product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of PROTACs using VHL-amine linkers and amide coupling reactions. Please note that these are example values and actual results may vary depending on the specific target ligand and reaction conditions.

ParameterValueReference
Reactant Molar Ratios
Target Ligand-COOH1.0 eq
This compound1.1 eq
HATU1.2 eq
DIPEA3.0 - 5.0 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time2 - 12 hours
Yield and Purity
Typical Yield Range23% - 90%
Purity after Chromatography>95% (as determined by HPLC/LC-MS)

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for PROTAC Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_ligand Dissolve Target Ligand (COOH) in DMF activation Activate Ligand with HATU & DIPEA prep_ligand->activation prep_linker Dissolve this compound in DMF coupling Add Linker Solution (Amide Bond Formation) prep_linker->coupling prep_reagents Prepare HATU & DIPEA solutions in DMF prep_reagents->activation activation->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring workup Aqueous Work-up & Extraction monitoring->workup chromatography Flash Chromatography (Silica Gel) workup->chromatography hplc Optional: Prep-HPLC chromatography->hplc characterization Characterization (MS, NMR) chromatography->characterization hplc->characterization

Caption: A streamlined workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action: VHL-Mediated Protein Degradation

protac_moa PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Mediates VHL VHL E3 Ligase Complex VHL->Ternary Binds PolyUb Poly-ubiquitination of POI Ternary->PolyUb Recruits E2 Ub Ubiquitin (Ub) Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Catalyzes Recycle Recycling of PROTAC & VHL Degradation->Recycle

Caption: VHL-mediated targeted protein degradation by a PROTAC molecule.

References

Application Notes and Protocols for PROTAC Synthesis Using (S,R,S)-Ahpc-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These molecules consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This application note provides a detailed protocol for the synthesis of a PROTAC using the commercially available E3 ligase ligand-linker conjugate, (S,R,S)-Ahpc-C2-NH2. This building block incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, attached to a 2-carbon linker with a terminal primary amine, which serves as a versatile handle for conjugation to a POI ligand.[3]

As a case study, we will detail the synthesis of a potent and well-characterized PROTAC that targets the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. This will be achieved by coupling this compound with JQ1-carboxylic acid, a derivative of the potent BET bromodomain inhibitor, JQ1.

Principle of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) (e.g., BRD4) PROTAC PROTAC Molecule POI->PROTAC PROTAC->PROTAC Ub_POI Ubiquitinated POI PROTAC->Ub_POI Induces E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->PROTAC Ub Ubiquitin Ub->Ub_POI Ub_Chain Poly-ubiquitin Chain Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Ub_POI->Ub_Chain Poly-ubiquitination Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of Action of a PROTAC.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierNotes
This compoundCommercially AvailableVHL ligand-linker conjugate
JQ1-carboxylic acidCommercially AvailablePOI ligand
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercially AvailableAmide coupling reagent
DIPEA (N,N-Diisopropylethylamine)Commercially AvailableNon-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)Commercially AvailableReaction solvent
Dichloromethane (DCM)Commercially AvailableSolvent for workup and purification
Ethyl acetate (EtOAc)Commercially AvailableSolvent for workup
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-houseFor aqueous workup
Brine (Saturated aqueous NaCl)Prepared in-houseFor aqueous workup
Anhydrous sodium sulfate (Na₂SO₄)Commercially AvailableDrying agent
Silica gelCommercially AvailableFor flash column chromatography
HPLC grade solvents (acetonitrile, water, formic acid)Commercially AvailableFor purification and analysis
Synthesis of BRD4-Targeting PROTAC via Amide Coupling

This protocol outlines the amide bond formation between the terminal amine of this compound and the carboxylic acid of the JQ1 derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product & Analysis POI_ligand JQ1-carboxylic acid (POI Ligand) Coupling Amide Coupling POI_ligand->Coupling E3_linker This compound (E3 Ligase-Linker) E3_linker->Coupling Workup Aqueous Workup Coupling->Workup Reaction Mixture Reagents HATU, DIPEA Solvent Anhydrous DMF Conditions Room Temperature, 4-12 h Purification Flash Chromatography / HPLC Workup->Purification Crude Product PROTAC Final PROTAC (BRD4 Degrader) Purification->PROTAC Purified Product Analysis LC-MS & NMR PROTAC->Analysis

Figure 2: General workflow for PROTAC synthesis.

Procedure:

  • Reaction Setup: To a solution of JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.

Characterization

The identity and purity of the synthesized PROTAC should be confirmed by standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product and assess its purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis of a BRD4-targeting PROTAC using the described protocol. Note that yields may vary depending on the specific reaction conditions and purification methods.

ReactantMolar Eq.Molecular Weight ( g/mol )
JQ1-carboxylic acid1.0~456.5
This compound1.1~501.7
HATU1.2380.2
DIPEA3.0129.2
Reaction ParameterValue
SolventAnhydrous DMF
TemperatureRoom Temperature (~25 °C)
Reaction Time4-12 hours
Typical Yield 40-60%

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a PROTAC using the readily available building block this compound. The modular nature of this synthetic approach, centered around a robust amide coupling reaction, allows for the efficient generation of PROTACs targeting a wide variety of proteins of interest. By following the detailed experimental procedures and leveraging the provided quantitative data, researchers can confidently synthesize and characterize novel PROTACs for their drug discovery and chemical biology programs. The successful application of these molecules holds significant promise for the advancement of targeted protein degradation as a therapeutic modality.

References

Application Notes and Protocols for PROTACs in Cancer Research Utilizing (S,R,S)-Ahpc-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis Targeting Chimeras (PROTACs) in Oncology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in cancer research, offering the ability to target and eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs mediate the degradation of the target protein, thereby removing it entirely from the cell.[2] This approach provides a powerful tool to combat cancers driven by aberrant protein expression and can overcome resistance mechanisms associated with conventional therapies.[3]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

The Role of (S,R,S)-Ahpc-C2-NH2

This compound is a crucial building block in the synthesis of a specific class of PROTACs. It is a ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design due to its well-characterized structure and broad expression. The amine group on the C2 linker of this compound provides a convenient attachment point for conjugating a ligand that targets a specific oncoprotein, thereby completing the PROTAC structure.

Mechanism of Action of VHL-based PROTACs

The mechanism of action for a PROTAC utilizing a VHL ligand such as this compound is a catalytic process:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target oncoprotein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated oncoprotein is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released after degradation of the target protein and can participate in further rounds of degradation, acting as a catalyst.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-C2-linker-Target Ligand) Target Oncoprotein (Target) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex VHL->Ternary_Complex Ub_Target Polyubiquitinated Oncoprotein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer E2 E2 Enzyme E2->Ub Carries Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Proteasome->Degraded_Fragments Degradation Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Time) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50 Calculation) detection->analysis end End: Quantified Protein Degradation analysis->end CoIP_Workflow start Start: Cell Treatment with PROTAC lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation (Antibody against Target or E3 Ligase) preclear->ip pulldown Protein A/G Bead Pulldown ip->pulldown wash Washing Steps pulldown->wash elution Elution of Protein Complexes wash->elution western Western Blot Analysis (Probe for Target and E3 Ligase) elution->western end End: Confirmation of Ternary Complex western->end

References

Application Notes and Protocols for Utilizing (S,R,S)-Ahpc-C2-NH2 in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins. A promising therapeutic strategy is the targeted degradation of these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are novel heterobifunctional molecules designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system.

(S,R,S)-Ahpc-C2-NH2 is a crucial chemical tool for the synthesis of PROTACs. It is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C2 amine linker. This linker allows for the covalent attachment of a ligand that specifically binds to a protein of interest (POI), such as tau, α-synuclein, or huntingtin. The resulting PROTAC molecule facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

These application notes provide a comprehensive guide for the use of this compound in the development of VHL-recruiting PROTACs for neurodegenerative disease research. The focus is on the synthesis of a tau-targeting PROTAC, exemplified by the molecule C004019, and subsequent cellular characterization.

Signaling Pathway and Mechanism of Action

VHL-recruiting PROTACs, synthesized using this compound, operate by inducing the proximity of the target protein to the VHL E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process effectively reduces the cellular levels of the pathogenic protein.

PROTAC-induced degradation pathway.

Data Presentation: Efficacy of a VHL-Based Tau PROTAC (C004019)

The following table summarizes the key characteristics and in vitro efficacy of the VHL-based tau PROTAC, C004019.[1] This molecule was designed to selectively recruit tau to the VHL E3 ligase, leading to its degradation.[1]

ParameterValueCell LineReference
PROTAC Name C004019N/A[1]
Target Protein TauN/A[1]
E3 Ligase Recruited VHLN/A[1]
Molecular Mass 1035.29 DaN/A
Effective Concentration for Tau Clearance 1-10 µM (in vitro)HEK293-hTau, SH-SY5Y
Effect on Cell Viability No significant effect up to 100 µMHEK293-hTau

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a VHL-recruiting PROTAC for a neurodegenerative disease target, using this compound.

Protocol 1: Synthesis of a VHL-Based PROTAC

This protocol describes a general method for conjugating a target protein ligand (containing a carboxylic acid) to this compound via amide bond formation.

Materials:

  • This compound

  • Target Protein Ligand with a carboxylic acid functional group

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add BOP (1.2 equivalents) and stir for another 10 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the final PROTAC molecule by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of the target protein in a cellular model following PROTAC treatment.

Materials:

  • Neuronal cell line expressing the target protein (e.g., SH-SY5Y cells for tau)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate the neuronal cells in 6-well plates at a suitable density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours). Include a condition with the PROTAC and a proteasome inhibitor (MG132) to confirm proteasome-dependent degradation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and then incubate with primary antibodies against the target protein and a loading control overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

Materials:

  • Neuronal cell line expressing the target protein

  • Synthesized PROTAC

  • MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Antibody against the VHL E3 ligase for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibodies against the target protein and VHL for Western blotting

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with MG132 (10 µM) for 2 hours. Treat with the PROTAC (at an effective concentration) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells in non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear the lysates with Protein A/G beads. Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Protocol 4: Cell Viability Assay

This assay is crucial to ensure that the observed protein degradation is not due to general cytotoxicity of the PROTAC.

Materials:

  • Neuronal cell line

  • Synthesized PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for synthesizing and evaluating a VHL-based PROTAC for neurodegenerative disease research.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis 1. PROTAC Synthesis (this compound + POI Ligand) Purification 2. Purification (HPLC) Synthesis->Purification Characterization 3. Characterization (MS, NMR) Purification->Characterization Cell_Culture 4. Neuronal Cell Culture (e.g., SH-SY5Y) Characterization->Cell_Culture PROTAC_Treatment 5. PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot 6. Western Blot (Protein Degradation) PROTAC_Treatment->Western_Blot CoIP 7. Co-Immunoprecipitation (Ternary Complex) PROTAC_Treatment->CoIP Viability_Assay 8. Cell Viability Assay (Cytotoxicity) PROTAC_Treatment->Viability_Assay Degradation_Analysis 9. Quantify Degradation (DC50, Dmax) Western_Blot->Degradation_Analysis Complex_Confirmation 10. Confirm Ternary Complex CoIP->Complex_Confirmation Toxicity_Analysis 11. Assess Cytotoxicity (IC50) Viability_Assay->Toxicity_Analysis

General experimental workflow.

References

Application Notes and Protocols for Cell Permeability Assays of (S,R,S)-Ahpc-C2-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A key component in the design of a successful PROTAC is the linker that connects the target protein binder and the E3 ligase ligand. The (S,R,S)-Ahpc-C2-NH2 is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, incorporated as a building block in the synthesis of PROTACs. The physicochemical properties of the linker, including its contribution to the overall molecule's characteristics, significantly influence the cell permeability of the resulting PROTAC. Poor cell permeability is a major hurdle in PROTAC development, as these molecules are often large and fall outside the traditional "rule-of-five" for drug-likeness.

These application notes provide an overview and detailed protocols for assessing the cell permeability of PROTACs, with a focus on those incorporating the this compound linker or similar VHL ligands. Understanding and optimizing cell permeability is critical for the successful development of potent and effective PROTAC therapeutics.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The (S,R,S)-Ahpc moiety of the PROTAC binds to the VHL E3 ligase, initiating this degradation cascade.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Permeability_Workflow Start Synthesized PROTAC (this compound based) PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) (High-Throughput Screening) Start->PAMPA Decision1 Assess Passive Permeability PAMPA->Decision1 Caco2 Caco-2 Permeability Assay (Intestinal Absorption & Efflux) Decision1->Caco2 Promising Candidates MDCK MDCK Permeability Assay (BBB Permeability & Efflux) Decision1->MDCK CNS-Targeting Candidates Decision2 Biologically Relevant Permeability Caco2->Decision2 MDCK->Decision2 NanoBRET NanoBRET™ Target Engagement & Permeability Assay (Intracellular Availability) InVivo In Vivo Pharmacokinetic Studies NanoBRET->InVivo Optimized Candidates Decision2->NanoBRET Further Characterization

Application Notes and Protocols for Assessing Ternary Complex Formation with (S,R,S)-Ahpc-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules form a ternary complex, acting as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[1][2]

The molecule (S,R,S)-Ahpc-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited ligase in PROTAC design.[3][4] This component can be conjugated to a ligand for a specific POI to create a novel PROTAC. Understanding the biophysical and cellular characteristics of the resulting ternary complex is paramount for the rational design and optimization of these targeted protein degraders.

These application notes provide detailed protocols for key experimental methods to assess the formation and properties of ternary complexes involving PROTACs constructed with this compound.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general mechanism of action for a PROTAC incorporating this compound and the overarching experimental workflow for its characterization.

PROTAC_Mechanism_Workflow cluster_mechanism PROTAC Mechanism of Action cluster_workflow Experimental Workflow POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation Biophysical Biophysical Assays (SPR, ITC, etc.) Data_Analysis Data Analysis & Interpretation Biophysical->Data_Analysis Cellular Cellular Assays (NanoBRET, Co-IP) Cellular->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: PROTAC mechanism and characterization workflow.

Biophysical Methods for Ternary Complex Characterization

Biophysical techniques are essential for quantitatively assessing the binding affinities, kinetics, and thermodynamics of PROTAC-induced ternary complexes in a purified, in vitro system.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity constants (KD) for biomolecular interactions.[5]

  • Immobilization of VHL:

    • Use a sensor chip with a suitable surface chemistry (e.g., Series S Sensor Chip CM5 for amine coupling or a streptavidin-coated chip for biotinylated VHL).

    • Immobilize the VHL E3 ligase complex onto the sensor surface according to the manufacturer's instructions to a level that will provide an adequate signal without mass transport limitations.

  • Binary Interaction Analysis (PROTAC-VHL):

    • Prepare a series of dilutions of the this compound-based PROTAC in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the PROTAC solutions over the immobilized VHL surface and a reference flow cell.

    • Monitor the association and dissociation phases to obtain sensorgrams.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kon, koff, and KD.

  • Ternary Complex Formation Analysis:

    • Prepare a series of dilutions of the PROTAC in the running buffer.

    • To each PROTAC dilution, add a constant, saturating concentration of the POI.

    • Inject these mixtures over the immobilized VHL surface.

    • Monitor the binding response, which now represents the formation of the ternary complex.

    • Fit the data to determine the apparent kinetic and affinity constants for the ternary interaction.

  • Data Analysis and Cooperativity (α):

    • Cooperativity is a measure of how the binding of one component influences the binding of the other. It is calculated as: α = KD (binary PROTAC-VHL) / KD (ternary POI-PROTAC-VHL)

    • An α > 1 indicates positive cooperativity, suggesting that the POI and VHL have a favorable interaction within the ternary complex.

Interactionkon (M-1s-1)koff (s-1)KD (nM)Cooperativity (α)
MZ1 <> VHL1.2 x 1053.5 x 10-329N/A
Brd4BD2-MZ1 <> VHL2.5 x 1051.4 x 10-35.65.2

Note: This data is for the well-characterized PROTAC MZ1 and is intended to be illustrative. Actual values for a PROTAC based on this compound will be system-dependent.

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilize Immobilize VHL on Sensor Chip Binary Inject PROTAC alone (Binary Interaction) Immobilize->Binary Ternary Inject PROTAC + POI (Ternary Complex) Immobilize->Ternary Analyze Analyze Sensorgrams (Determine kon, koff, KD) Binary->Analyze Ternary->Analyze Cooperativity Calculate Cooperativity (α) Analyze->Cooperativity

Caption: SPR workflow for ternary complex analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

  • Sample Preparation:

    • Dialyze all proteins (POI and VHL) and the PROTAC into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5) to minimize buffer mismatch effects.

    • Degas all solutions before use.

  • Binary Titrations:

    • PROTAC into VHL: Place the VHL solution (e.g., 10-20 µM) in the sample cell and the PROTAC solution (e.g., 100-200 µM) in the injection syringe.

    • PROTAC into POI: Place the POI solution in the sample cell and the PROTAC solution in the syringe.

    • Perform a series of injections and record the heat changes.

    • Fit the data to a suitable binding model to determine KD1 (PROTAC-VHL) and KD2 (PROTAC-POI).

  • Ternary Titration:

    • Place the VHL solution (e.g., 10-20 µM) pre-saturated with a molar excess of the POI in the sample cell.

    • Titrate the PROTAC solution into this pre-formed binary complex.

    • The resulting data represents the formation of the ternary complex.

  • Data Analysis and Cooperativity (α):

    • The cooperativity factor can be calculated from the dissociation constants obtained from the binary and ternary titrations.

InteractionKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Cooperativity (α)
MZ1 <> VHL66-8.7-1.20.9N/A
MZ1 <> Brd4BD24-9.5-1.91.0N/A
Brd4BD2-MZ1 <> VHL4.4-12.1-0.71.015

Note: This data is for the well-characterized PROTAC MZ1 and is intended to be illustrative.

Cellular Methods for Ternary Complex Assessment

Cellular assays are crucial for confirming that ternary complex formation occurs within the complex environment of a living cell.

NanoBRET™ Ternary Complex Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can monitor protein-protein interactions in real-time in living cells.

  • Vector Construction and Transfection:

    • Construct expression vectors for the POI fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®.

    • Co-transfect cells (e.g., HEK293T) with both plasmids.

  • Cell Plating and Labeling:

    • Plate the transfected cells in a suitable assay plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.

  • PROTAC Treatment:

    • Add a dilution series of the this compound-based PROTAC to the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. The data is typically plotted as a bell-shaped curve due to the "hook effect" at high PROTAC concentrations.

NanoBRET_Principle cluster_nobret NanoBRET Principle No_PROTAC <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>No PROTACTD>TR><TR><TD><IMGSRC='https://www.promega.com/-/media/images/products/drug-discovery/nanobret-protein-protein-interaction-assays/no-protac-present.png?la=en&hash=E2D1A1B2D8E3E1C5E2D1A1B2D8E3E1C5E2D1A1B2' />TD>TR><TR><TD>POI-NanoLuc and VHL-HaloTag are separate. No BRET signal.TD>TR>TABLE>> With_PROTAC <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>With PROTACTD>TR><TR><TD><IMGSRC='https://www.promega.com/-/media/images/products/drug-discovery/nanobret-protein-protein-interaction-assays/protac-present.png?la=en&hash=E2D1A1B2D8E3E1C5E2D1A1B2D8E3E1C5E2D1A1B2' />TD>TR><TR><TD>PROTAC brings proteins into proximity. Energy transfer occurs, generating a BRET signal.TD>TR>TABLE>>

References

Application Notes and Protocols for In Vivo Studies of (S,R,S)-Ahpc-C2-NH2 Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available in vivo data for PROTACs specifically containing the (S,R,S)-Ahpc-C2-NH2 linker-ligand is limited. This compound is a ligand-linker conjugate that incorporates a VH032-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2][3]. The following application notes and protocols are therefore based on established in vivo studies of other VHL and Cereblon (CRBN) recruiting PROTACs that target a variety of proteins of interest (POIs). These examples are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals working with novel PROTACs.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins[4][5]. These bifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The in vivo application of PROTACs presents unique challenges and opportunities, particularly concerning their pharmacokinetic and pharmacodynamic properties.

Quantitative Data from Representative In Vivo PROTAC Studies

The following tables summarize quantitative data from preclinical in vivo studies of various PROTACs, illustrating typical dosing regimens, efficacy, and pharmacodynamic effects.

Table 1: In Vivo Efficacy of Androgen Receptor (AR) Targeting PROTACs

PROTACTargetE3 Ligase RecruitedAnimal ModelDosing and AdministrationKey Efficacy and Pharmacodynamic ResultsReference(s)
ARV-110Androgen Receptor (AR)CRBNVCaP Xenograft Mice1 mg/kg, PO, QD>90% AR degradation observed. Significant inhibition of tumor growth in enzalutamide-resistant models.
ARV-110Androgen Receptor (AR)CRBNMetastatic Castration-Resistant Prostate Cancer (mCRPC) Patients280 mg (in clinical trial)70-90% reduction in AR levels in a metastatic liver lesion after 6 weeks.

Table 2: In Vivo Efficacy of Estrogen Receptor (ER) Targeting PROTACs

PROTACTargetE3 Ligase RecruitedAnimal ModelDosing and AdministrationKey Efficacy and Pharmacodynamic ResultsReference(s)
Vepdegestrant (ARV-471)Estrogen Receptor (ER)CRBNMCF7 Xenograft Mice3, 10, and 30 mg/kg, PO, QD>90% tumor ER protein reduction. 87%-123% tumor growth inhibition (TGI).
Vepdegestrant (ARV-471)Estrogen Receptor (ER)CRBNER Y537S PDX Mice10 mg/kg, PO, QDComplete tumor growth inhibition and reduction in mutant ER protein levels.

Table 3: In Vivo Efficacy of Bruton's Tyrosine Kinase (BTK) Targeting PROTACs

PROTACTargetE3 Ligase RecruitedAnimal ModelDosing and AdministrationKey Efficacy and Pharmacodynamic ResultsReference(s)
UBX-382BTK (Wild-type and C481S mutant)CRBNTMD-8 Xenograft Mice3 and 10 mg/kg, POComplete tumor regression in under 2 weeks.
FDU-73BTK (Wild-type and C481S mutant)CRBNMice30 mg/kg, IPPlasma concentrations remained above 100 nM for 24 hours with no observed safety concerns.
L18IBTK (C481S mutant)CRBNHBL-1 Xenograft MiceNot specifiedSignificantly inhibited proliferation and colony formation of ibrutinib-resistant tumors.

Table 4: In Vivo Efficacy of Bromodomain-containing protein 4 (BRD4) Targeting PROTACs

PROTACTargetE3 Ligase RecruitedAnimal ModelDosing and AdministrationKey Efficacy and Pharmacodynamic ResultsReference(s)
PROTAC 3BRD4Not specifiedRS4;11 Xenograft MiceNot specifiedInduced tumor regression with lower toxicity compared to conventional inhibitors.
Compound 6bBRD4CRBNBLBC Xenograft MiceNot specifiedExcellent anti-BLBC activity in vivo, dependent on BRD4 degradation.

Experimental Protocols

The following are generalized protocols for key in vivo experiments with PROTACs, synthesized from various preclinical studies.

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft model.

1. Animal Model and Cell Implantation:

  • Use 6-8 week old immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Culture the desired human cancer cell line under sterile conditions.

  • Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1-10 million cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

2. Tumor Growth Monitoring and Group Randomization:

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.

  • Monitor the body weight and general health of the animals throughout the study.

  • Once tumors reach the desired size, randomize the mice into vehicle control and treatment groups.

3. PROTAC Formulation and Administration:

  • Formulation: Prepare a suitable vehicle for the PROTAC. A common formulation for intraperitoneal (IP) injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral administration, other vehicles may be required.

    • To prepare the formulation, first dissolve the PROTAC in DMSO to create a stock solution.

    • Sequentially add the co-solvents (e.g., PEG300, Tween-80) and mix thoroughly.

    • Finally, add saline to reach the final volume.

  • Administration: Administer the PROTAC formulation or vehicle control via the planned route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily, twice weekly). Doses in preclinical models can range from 1 mg/kg to 100 mg/kg.

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight.

  • At the end of the study, euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacodynamic (PD) Analysis of Target Protein Degradation

This protocol describes how to assess the degradation of the target protein in tumor tissue using Western Blot analysis.

1. Protein Extraction:

  • Homogenize frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the homogenate on ice for 30 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.

  • Collect the supernatant which contains the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a suitable method, such as a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by size through gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washes, apply a chemiluminescent substrate and capture the signal using an imaging system.

4. Data Analysis:

  • Quantify the band intensities and normalize the signal of the protein of interest to the loading control.

  • Compare the normalized protein levels in the treatment groups to the vehicle control group to determine the extent of protein degradation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vivo application of PROTACs.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4, BTK, AR, ER) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Ternary_Complex->Proteasome Degradation Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a VHL-recruiting PROTAC.

In_Vivo_Experimental_Workflow cluster_workflow In Vivo Efficacy and PD Study Workflow A Cell Culture and Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D PROTAC Dosing (e.g., IP, PO) C->D E Continued Monitoring (Tumor Volume, Body Weight) D->E F Euthanasia and Tissue Collection E->F G Efficacy Analysis (Tumor Weight) F->G H PD Analysis (Western Blot, IHC) F->H

Caption: A typical workflow for a preclinical in vivo study.

BRD4_Signaling_Pathway cluster_pathway Simplified BRD4 Signaling Pathway in Cancer BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 induces Super_Enhancers Super-Enhancers BRD4->Super_Enhancers binds to Degradation Degradation BRD4->Degradation Transcriptional_Machinery Transcriptional Machinery Super_Enhancers->Transcriptional_Machinery recruits cMYC_Gene c-MYC Gene Transcriptional_Machinery->cMYC_Gene activates transcription of cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein translates to Cell_Proliferation Tumor Cell Proliferation cMYC_Protein->Cell_Proliferation drives

Caption: The impact of a BRD4-targeting PROTAC on the c-MYC signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low degradation efficiency with (S,R,S)-Ahpc-C2-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using (S,R,S)-Ahpc-C2-NH2 PROTACs to aid in overcoming common experimental challenges, particularly low degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound PROTACs?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It functions by simultaneously binding to the POI and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase, which is recruited by the (S,R,S)-Ahpc moiety. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC This compound PROTAC POI->PROTAC POI_PROTAC_VHL POI-PROTAC-VHL VHL VHL E3 Ligase PROTAC->VHL Ub_Chain Polyubiquitin Chain POI_PROTAC_VHL->Ub_Chain Polyubiquitination Ub Ubiquitin Ub->POI_PROTAC_VHL E1, E2 Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Troubleshooting_Workflow Start Low/No Degradation Observed Check_Compound 1. Verify PROTAC Integrity (LC-MS, NMR) Start->Check_Compound Check_Expression 2. Confirm Protein Expression (POI & VHL) Check_Compound->Check_Expression Compound OK Ternary_Complex 3. Assess Ternary Complex Formation (SPR, ITC, FRET) Check_Expression->Ternary_Complex Proteins Expressed Ubiquitination 4. Measure POI Ubiquitination (in-vitro/in-cell) Ternary_Complex->Ubiquitination Complex Forms Proteasome 5. Check Proteasome Activity (Proteasome inhibitor control) Ubiquitination->Proteasome Ubiquitination Occurs Conclusion Identify Bottleneck & Optimize Proteasome->Conclusion Proteasome Active Ternary_Complex_Geometry cluster_0 Productive Complex cluster_1 Non-Productive Complex POI_A POI PROTAC_A PROTAC POI_A->PROTAC_A VHL_A VHL E2_A E2~Ub VHL_A->E2_A recruits PROTAC_A->VHL_A E2_A->POI_A Ub Transfer POI_B POI PROTAC_B PROTAC POI_B->PROTAC_B VHL_B VHL E2_B E2~Ub VHL_B->E2_B recruits PROTAC_B->VHL_B E2_B->POI_B No Ub Transfer (Poor Orientation)

Navigating the Hook Effect with (S,R,S)-Ahpc-C2-NH2 PROTACs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the "hook effect" in experiments involving PROTACs synthesized with the (S,R,S)-Ahpc-C2-NH2 E3 ligase ligand-linker. This guide is designed to help you optimize your experiments, accurately interpret your data, and overcome common hurdles in targeted protein degradation studies.

Understanding the Hook Effect

The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where increasing the concentration of the PROTAC beyond an optimal point leads to a paradoxical decrease in the degradation of the target protein. This results in a characteristic "bell-shaped" dose-response curve.

At optimal concentrations, the PROTAC effectively brings the target protein and the E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL, recruited by the this compound moiety) into a productive ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

However, at excessively high concentrations, the PROTAC can form separate, non-productive binary complexes with either the target protein or the E3 ligase. These binary complexes are unable to induce ubiquitination, thus reducing the overall degradation efficiency and causing the "hook."

Signaling Pathway of PROTAC-Mediated Degradation

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC This compound PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub->Proteasome Degraded_Target Degraded Target Protein Proteasome->Degraded_Target

Caption: Mechanism of PROTAC-induced protein degradation.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any degradation of my target protein with my this compound PROTAC. What could be the issue?

A1: Several factors could contribute to a lack of degradation:

  • Suboptimal PROTAC Concentration: You may be working at a concentration that is too low to induce degradation or, conversely, you might be in the hook effect region where high concentrations are inhibitory.

  • Inefficient Ternary Complex Formation: The specific combination of your target protein, the this compound PROTAC, and the VHL E3 ligase may not form a stable and productive ternary complex.

  • Low E3 Ligase Expression: The cell line you are using may have low endogenous expression of VHL, the E3 ligase recruited by the this compound linker.

  • Poor Cell Permeability: The overall physicochemical properties of your PROTAC might limit its ability to cross the cell membrane and reach its intracellular target.

  • Incorrect Experimental Conditions: The incubation time may be too short to observe degradation.

Q2: How can I confirm that the hook effect is responsible for the decreased degradation I'm observing at high PROTAC concentrations?

A2: The most direct way to confirm a hook effect is to perform a wide dose-response experiment. Test your this compound PROTAC over a broad range of concentrations, for example, from 0.1 nM to 100 µM. If you observe a bell-shaped curve where degradation is potent at intermediate concentrations but decreases at higher concentrations, the hook effect is the likely cause.

Q3: What is a typical DC50 and Dmax for a VHL-recruiting PROTAC?

A3: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) can vary significantly depending on the target protein, the specific PROTAC design, and the cell line used. However, for potent VHL-recruiting PROTACs, DC50 values are often in the low nanomolar range, with Dmax values exceeding 90%.

Q4: How can I improve the formation of the ternary complex?

A4: Ternary complex formation is influenced by the linker connecting the target-binding warhead and the E3 ligase ligand. While the this compound provides a short, relatively rigid linker, you might consider synthesizing analogs with different linker lengths and compositions to optimize the geometry of the ternary complex. Biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET can be used to directly measure ternary complex formation and stability.

Q5: What are the best negative controls for my degradation experiments?

A5: To ensure that the observed degradation is specific to the PROTAC's mechanism of action, include the following controls:

  • Vehicle Control: Treat cells with the same concentration of the PROTAC's solvent (e.g., DMSO) to account for any solvent-induced effects.

  • Inactive Epimer Control: If available, use a stereoisomer of the this compound linker that does not bind to VHL. This control helps to confirm that degradation is dependent on VHL recruitment.

  • Proteasome Inhibitor Co-treatment: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the inhibitor should "rescue" the target protein from degradation.

  • Excess VHL Ligand Competition: Co-treat cells with your PROTAC and an excess of a free VHL ligand. The free ligand will compete with the PROTAC for binding to VHL, thereby inhibiting ternary complex formation and subsequent degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No degradation observed at any concentration. 1. Suboptimal concentration range tested.2. Inefficient ternary complex formation.3. Low VHL expression in the cell line.4. Poor PROTAC cell permeability.1. Perform a broad dose-response experiment (e.g., 0.1 nM to 100 µM).2. Use biophysical assays (SPR, NanoBRET) to assess ternary complex formation.3. Confirm VHL expression in your cell line via Western blot or qPCR.4. Assess cell permeability using cellular uptake assays.
Bell-shaped dose-response curve (Hook Effect). Formation of non-productive binary complexes at high PROTAC concentrations.1. Titrate the PROTAC concentration carefully to identify the optimal window for maximal degradation.2. Use concentrations at or slightly above the DC50 for downstream experiments.
High variability between experiments. 1. Inconsistent cell seeding density or confluency.2. Inconsistent PROTAC dilution preparation.3. Variations in incubation time.1. Standardize cell seeding and ensure consistent confluency at the time of treatment.2. Prepare fresh serial dilutions of the PROTAC from a concentrated stock for each experiment.3. Use a consistent and optimized incubation time for all experiments.
Target protein levels are rescued by proteasome inhibitor, but not by excess VHL ligand. The PROTAC may be inducing degradation through an off-target E3 ligase.Perform a proteome-wide analysis (e.g., mass spectrometry) to identify potential off-target interactions.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data for a VHL-recruiting PROTAC exhibiting a hook effect. This data can be used as a reference for designing your own experiments and interpreting your results.

PROTAC Concentration% Target Protein Remaining (Normalized to Vehicle)
0 nM (Vehicle)100%
1 nM85%
10 nM50% (DC50)
100 nM10% (Dmax)
1 µM25%
10 µM60%
50 µM80%

Hypothetical Dose-Response Curve

Dose_Response Hypothetical Dose-Response Curve for a VHL-PROTAC n0 n1 n0->n1 n10 n1->n10 n100 n10->n100 n1000 n100->n1000 n10000 n1000->n10000 n50000 n10000->n50000 xaxis yaxis

Caption: A typical bell-shaped dose-response curve illustrating the hook effect.

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein following treatment with an this compound PROTAC.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding B 2. PROTAC Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Analysis G->H

Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.

Methodology:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Dose-Response: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A recommended concentration range is 0.1 nM to 50 µM to capture the full dose-response curve, including the hook effect. Include a vehicle-only control (e.g., DMSO).

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (ideally at or near the determined DC50) for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax and visualize the hook effect.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol is designed to qualitatively assess the formation of the Target-PROTAC-VHL ternary complex.

Methodology:

  • Cell Treatment: Treat cells with the this compound PROTAC at a concentration known to be effective for degradation (or a range of concentrations) and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and allow for the accumulation of the ternary complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein or a tag on the target protein (e.g., anti-FLAG) overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against the target protein and VHL. An increased VHL signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

In-Cell Ubiquitination Assay

This protocol is to determine if the this compound PROTAC induces ubiquitination of the target protein.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC and a vehicle control. Co-treatment with a proteasome inhibitor is essential to allow for the accumulation of ubiquitinated target protein.

  • Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

  • Immunoprecipitation: Immunoprecipitate the target protein as described in the co-immunoprecipitation protocol.

  • Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an antibody that recognizes ubiquitin or poly-ubiquitin chains. An increase in the ubiquitination signal in the PROTAC-treated sample confirms that the PROTAC is inducing ubiquitination of the target protein.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges posed by the hook effect in their experiments with this compound PROTACs, leading to more accurate and reliable data in the exciting field of targeted protein degradation.

Navigating the Cellular Maze: A Technical Guide to Improving Cell Permeability of (S,R,S)-Ahpc-C2-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – In the intricate world of targeted protein degradation, the journey of a Proteolysis Targeting Chimera (PROTAC) from the extracellular space to its intracellular target is fraught with challenges. A critical hurdle for researchers is ensuring adequate cell permeability, a key determinant of a PROTAC's efficacy. This technical support center is dedicated to providing researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of PROTACs constructed with the (S,R,S)-Ahpc-C2-NH2, a common von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate.

Frequently Asked Questions (FAQs)

Q1: My this compound based PROTAC shows low target degradation. Could poor cell permeability be the cause?

A1: Yes, low cell permeability is a primary reason for reduced efficacy in PROTACs. These larger molecules often struggle to cross the cell membrane to reach their cytosolic targets.[1][2][3] Before investigating other factors like ternary complex formation or target engagement, it is crucial to assess the cell permeability of your PROTAC.

Q2: What are the key physicochemical properties of my PROTAC that influence its cell permeability?

A2: Several physicochemical properties are critical for cell permeability. These include:

  • Molecular Weight (MW): PROTACs are inherently large, often exceeding the typical range for orally bioavailable drugs. Minimizing MW where possible is beneficial.

  • Topological Polar Surface Area (TPSA): High TPSA is associated with poor membrane permeability. Strategies to reduce TPSA, such as intramolecular hydrogen bonding, can be effective.

  • Lipophilicity (cLogP): A balance is crucial. While sufficient lipophilicity is needed to enter the lipid bilayer, excessive lipophilicity can lead to poor solubility and membrane trapping.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs can hinder membrane crossing.

Q3: How can I experimentally measure the cell permeability of my PROTAC?

A3: Two standard in vitro assays are widely used to assess PROTAC permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[1][2] It is a cost-effective method for initial screening.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.

Q4: What is the "hook effect" and how does it relate to PROTAC concentration and cell permeability?

A4: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs when the PROTAC forms binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. While not directly a measure of permeability, it's a critical factor to consider in cellular assays. If a PROTAC has poor permeability, you might not even reach concentrations high enough to observe a hook effect.

Troubleshooting Guides

Problem 1: Low Permeability Observed in PAMPA Assay

If your this compound based PROTAC exhibits low apparent permeability (Papp) in the PAMPA assay, it suggests an issue with passive diffusion.

Possible Causes and Solutions:

Possible Cause Suggested Solution
High TPSA / HBD Count Modify the linker or the target-binding warhead to introduce intramolecular hydrogen bonds. This can effectively "shield" polar groups, reducing the molecule's effective polarity and TPSA.
Suboptimal Lipophilicity (cLogP) Adjust the lipophilicity of the PROTAC. If the cLogP is too low, increase it by adding lipophilic groups to the linker. If it's too high, which can lead to poor solubility, introduce more polar functionalities.
Linker Rigidity/Flexibility Experiment with linkers of varying rigidity. A more rigid linker might pre-organize the PROTAC into a more permeable conformation. Conversely, a flexible linker might allow the molecule to adopt a more compact shape to cross the membrane.

Illustrative Data: Impact of Linker Modification on PAMPA Permeability of VHL-based PROTACs

PROTAC Linker Type cLogP TPSA (Ų) PAMPA Papp (10⁻⁶ cm/s)
PROTAC A (Reference) PEG-based3.51800.5
PROTAC B Alkyl chain4.81502.1
PROTAC C Rigidified piperidine4.21651.5

This table contains representative data to illustrate the concepts and does not represent actual experimental results for a specific this compound PROTAC.

Problem 2: High Efflux Ratio Observed in Caco-2 Assay

A high efflux ratio (B-A Papp / A-B Papp > 2) in the Caco-2 assay indicates that your PROTAC is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Recognition by Efflux Transporters Modify the PROTAC structure to reduce its recognition by efflux pumps. This can involve altering the charge, lipophilicity, or overall shape of the molecule. Introducing a polar "masking" group that is cleaved intracellularly (a prodrug approach) can also be effective.
Incorrect Assay Conditions Ensure the assay is performed under conditions that do not saturate the efflux transporters, which could lead to an underestimation of efflux.

Illustrative Data: Caco-2 Permeability of Representative VHL-based PROTACs

PROTAC A-B Papp (10⁻⁶ cm/s) B-A Papp (10⁻⁶ cm/s) Efflux Ratio Interpretation
PROTAC D 1.21.51.25Low Efflux
PROTAC E 0.84.05.0High Efflux
PROTAC F (Prodrug) 2.52.81.12Low Efflux, Improved Permeability

This table contains representative data to illustrate the concepts and does not represent actual experimental results for a specific this compound PROTAC.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of lecithin in dodecane.

    • Prepare the donor solution (PROTAC at 200 µM in buffer, pH 7.4) and acceptor solution (buffer with 5% DMSO).

  • Plate Coating:

    • Coat the filter of a 96-well filter plate with 5 µL of the lecithin solution.

  • Assay Procedure:

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

    • Place the coated filter plate on top of the acceptor plate.

    • Add 150 µL of the donor solution to each well of the filter plate.

    • Incubate the plate assembly at room temperature for 5 hours.

  • Sample Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - C_A(t) / C_equilibrium)

      • Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay Protocol
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Assay (Basolateral to Apical - B-A):

    • Perform the assay in the reverse direction to assess active efflux. Add the PROTAC solution to the basolateral side and sample from the apical side.

  • Sample Analysis:

    • Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C_0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C_0 is the initial concentration in the donor chamber.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow pampa_prep Prepare Reagents & Plates pampa_incubate Incubate (5h, RT) pampa_prep->pampa_incubate pampa_analyze LC-MS/MS Analysis pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco2_culture Culture Caco-2 Cells (21 days) caco2_teer TEER Measurement caco2_culture->caco2_teer caco2_assay Permeability Assay (A-B & B-A) caco2_teer->caco2_assay caco2_analyze LC-MS/MS Analysis caco2_assay->caco2_analyze caco2_calc Calculate Papp & Efflux Ratio caco2_analyze->caco2_calc start Start: Low PROTAC Efficacy decision Assess Cell Permeability start->decision passive Passive Diffusion Issue decision->passive Low PAMPA Papp active Active Efflux Issue decision->active High Caco-2 Efflux cluster_pampa cluster_pampa passive->cluster_pampa cluster_caco2 cluster_caco2 active->cluster_caco2 optimize Optimize Physicochemical Properties cluster_pampa->optimize cluster_caco2->optimize

Caption: Troubleshooting workflow for low PROTAC efficacy.

protac_permeability_factors cluster_properties Physicochemical Properties cluster_strategies Improvement Strategies protac PROTAC Permeability mw Molecular Weight protac->mw tpsa TPSA protac->tpsa clogp cLogP protac->clogp hbd_hba HBD/HBA protac->hbd_hba linker Linker Optimization linker->protac prodrug Prodrug Approach prodrug->protac imhb Intramolecular H-Bonds imhb->protac

References

Technical Support Center: (S,R,S)-Ahpc-C2-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the conjugation of (S,R,S)-Ahpc-C2-NH2.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound, particularly with N-hydroxysuccinimide (NHS) esters.

Issue 1: Low or No Conjugation Yield

Question: We are observing a very low yield of our desired conjugate. What are the potential causes and how can we improve the yield?

Answer: Low conjugation yield is a common issue and can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the reactants.

  • Potential Cause 1: Hydrolysis of the NHS Ester. NHS esters are highly susceptible to hydrolysis in aqueous solutions, which competes with the desired amine-acylation reaction. The rate of hydrolysis increases significantly at higher pH.

    • Solution:

      • Always use fresh, high-quality NHS ester.

      • Prepare the NHS ester stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[1][2][3][4]

      • Avoid repeated freeze-thaw cycles of the NHS ester stock solution.

      • Minimize the time the NHS ester is in an aqueous buffer before conjugation.

  • Potential Cause 2: Suboptimal pH of the Reaction Buffer. The primary amine of this compound requires a specific pH range to be sufficiently nucleophilic for the reaction.

    • Solution: The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often a good starting point. At a lower pH, the amine group will be protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester is accelerated.

  • Potential Cause 3: Incompatible Buffer Components. Buffers containing primary amines, such as Tris or glycine, will compete with this compound for the NHS ester, thereby reducing the conjugation efficiency.

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), borate, or HEPES. If your other reaction component is in an incompatible buffer, perform a buffer exchange before starting the conjugation.

  • Potential Cause 4: Inadequate Molar Ratio of Reactants. An insufficient excess of the NHS ester can lead to incomplete conjugation of this compound.

    • Solution: Optimize the molar ratio of the NHS ester to this compound. A 1:1 or 2:1 molar ratio of NHS ester to the amine-containing small molecule is a good starting point. For less efficient reactions, a higher excess of the NHS ester may be required. It is recommended to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition.

Issue 2: Presence of Side Products or Impurities in the Final Product

Question: Our final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. What are the likely side reactions?

Answer: The presence of impurities can be due to side reactions or unreacted starting materials.

  • Potential Cause 1: Hydrolyzed NHS Ester. As mentioned, the NHS ester can hydrolyze to its corresponding carboxylic acid, which will be an impurity in the final mixture.

    • Solution: Follow the recommendations to minimize hydrolysis as described in "Issue 1". Proper purification, such as reverse-phase HPLC, can effectively remove the hydrolyzed NHS ester.

  • Potential Cause 2: Diacylation or other side reactions. While less common with a single primary amine, if other nucleophilic groups are present on your target molecule, they could potentially react with the NHS ester.

    • Solution: Careful characterization of the side products by mass spectrometry can help identify their structures. Optimizing the reaction stoichiometry and conditions (e.g., lowering the temperature) may help to minimize side reactions.

Issue 3: Difficulty in Purifying the Final Conjugate

Question: We are struggling to separate our desired conjugate from the starting materials and byproducts. What purification methods are recommended?

Answer: The choice of purification method depends on the properties of your final conjugate and the impurities.

  • Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a powerful technique for purifying small molecule conjugates. It separates compounds based on their hydrophobicity.

    • Procedure: A C18 column is commonly used for the separation of small molecules and their conjugates. A gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA), is typically used for elution.

  • Alternative Method: Size Exclusion Chromatography (SEC). If your conjugate is significantly larger than the unreacted this compound and NHS ester, SEC can be a suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C for long-term stability. For short-term storage, it can be kept at room temperature in a desiccated environment.

Q2: What is the recommended solvent for dissolving this compound and the NHS ester?

A2: this compound is typically soluble in organic solvents like DMSO or DMF. Similarly, NHS esters are also dissolved in anhydrous DMSO or DMF immediately before use to prevent hydrolysis.

Q3: What are the key reaction parameters to consider for a successful conjugation?

A3: The key parameters are summarized in the table below.

ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.
Buffer Amine-free (e.g., PBS, Borate, HEPES)Prevents competition for the NHS ester.
Temperature Room Temperature (20-25°C)Generally sufficient for the reaction to proceed.
Reaction Time 1 - 4 hoursShould be optimized for your specific reactants.
Molar Ratio (NHS Ester:this compound) 1:1 to 2:1 (starting point)Ensures efficient conjugation.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The reaction progress can be monitored by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion to the desired product and the formation of any side products.

Q5: What analytical techniques are recommended for characterizing the final conjugate?

A5: The final conjugate should be thoroughly characterized to confirm its identity and purity. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

Experimental Protocols

General Protocol for Conjugation of this compound to an NHS Ester

This protocol provides a general guideline. The specific amounts and reaction conditions should be optimized for your particular NHS ester.

Materials:

  • This compound

  • NHS ester of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5, or 0.1 M Phosphate Buffer, pH 7.2-7.4

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare this compound Solution:

    • Dissolve a known amount of this compound in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 1.1 equivalents) of the NHS ester solution to the this compound solution while gently vortexing.

    • Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

  • Purification:

    • Purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as RP-HPLC.

  • Characterization:

    • Characterize the purified conjugate by HPLC, mass spectrometry, and NMR to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_postsynthesis Post-Synthesis prep_ahpc Dissolve this compound in Reaction Buffer conjugation Mix and Incubate (RT, 1-4h) prep_ahpc->conjugation prep_nhs Dissolve NHS Ester in Anhydrous Solvent prep_nhs->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification Purify Conjugate (e.g., HPLC) quenching->purification characterization Characterize Product (HPLC, MS, NMR) purification->characterization

Caption: A general experimental workflow for the conjugation of this compound to an NHS ester.

troubleshooting_workflow start Low Conjugation Yield check_hydrolysis Check for NHS Ester Hydrolysis start->check_hydrolysis check_ph Verify Reaction pH check_hydrolysis->check_ph No sol_hydrolysis Use Fresh Reagents Prepare Stock Immediately Before Use check_hydrolysis->sol_hydrolysis Yes check_buffer Check for Incompatible Buffers check_ph->check_buffer Correct sol_ph Adjust pH to 7.2-8.5 check_ph->sol_ph Incorrect check_ratio Optimize Molar Ratio check_buffer->check_ratio Absent sol_buffer Use Amine-Free Buffers (e.g., PBS, Borate) check_buffer->sol_buffer Present sol_ratio Perform Titration of NHS Ester check_ratio->sol_ratio Suboptimal

Caption: A decision tree for troubleshooting low yield in this compound conjugation reactions.

References

Stability and storage best practices for (S,R,S)-Ahpc-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (S,R,S)-Ahpc-C2-NH2, a synthesized E3 ligase ligand-linker conjugate integral to PROTAC technology.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic chemical compound that incorporates a VHL (von Hippel-Lindau) E3 ligase ligand (based on VH032) and a linker with a terminal amine group (-NH2).[1] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3] The amine group serves as a reactive handle for conjugation to a ligand that binds to a target protein, thus creating a bivalent molecule designed to induce the degradation of that specific protein.

Q2: How should I store the solid this compound compound?

A2: For long-term stability, the solid compound should be stored under controlled conditions. Please refer to the Certificate of Analysis for your specific product lot for the most accurate storage recommendations. General guidelines for similar compounds suggest storage at 4°C for the solid form, sealed, and away from moisture.

Q3: What are the recommended conditions for storing stock solutions of this compound?

A3: Stock solutions should be prepared using a suitable solvent such as DMSO. Once prepared, it is crucial to aliquot the solution and store it frozen to prevent degradation from repeated freeze-thaw cycles. For similar (S,R,S)-Ahpc-linker-NH2 compounds, recommended storage is at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.

Q4: Is this compound available in different salt forms?

A4: Yes, similar Ahpc-based linkers are often available as a free base or as a salt, such as a dihydrochloride or hydrochloride salt. The salt form can influence solubility and handling properties. Always verify the specific form you are working with by checking the product label and documentation.

Stability and Storage Data

Proper storage is critical to maintain the integrity and activity of this compound. The following tables summarize the best practices for storing the compound in both solid and solution forms, based on data for closely related (S,R,S)-Ahpc-linker-NH2 molecules.

Table 1: Recommended Storage Conditions for Solid this compound

FormTemperatureDurationConditions
Solid Powder2-8°CSee CoASealed, away from moisture

Note: Storage recommendations can vary by supplier. Always consult the Certificate of Analysis (CoA) for your specific product.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventTemperatureDurationConditions
DMSO-20°C1 monthSealed, away from moisture
DMSO-80°C6 monthsSealed, away from moisture

Source: Data extrapolated from similar (S,R,S)-Ahpc-linker-NH2 compounds.

Troubleshooting Guide

Issue 1: Difficulty dissolving the solid compound.

  • Possible Cause 1: Incorrect Solvent.

    • Solution: this compound and its analogs are typically soluble in dimethyl sulfoxide (DMSO). Ensure you are using fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.

  • Possible Cause 2: Compound has precipitated out of solution.

    • Solution: Gentle warming and/or sonication can aid in redissolving the compound. If preparing aqueous buffers for in vivo studies, a specific protocol involving co-solvents like PEG300 and Tween-80 may be necessary.

Issue 2: Inconsistent or poor results in PROTAC synthesis.

  • Possible Cause 1: Degradation of the amine linker.

    • Solution: The terminal amine group is reactive and can degrade if not handled properly. Ensure that the compound has been stored correctly, away from moisture and reactive chemicals. Use freshly prepared solutions for conjugation reactions.

  • Possible Cause 2: Inefficient conjugation reaction.

    • Solution: Review your conjugation chemistry. The amine group typically reacts with activated carboxylic acids (e.g., NHS esters) or other electrophilic groups on your target protein ligand. Optimize reaction conditions such as pH, temperature, and stoichiometry.

Issue 3: Variability in experimental outcomes between batches.

  • Possible Cause 1: Improper storage and handling.

    • Solution: Implement a strict protocol for storage and handling. Aliquot stock solutions to minimize freeze-thaw cycles, which can lead to compound degradation.

  • Possible Cause 2: Moisture contamination.

    • Solution: this compound should be stored in a desiccated environment. When preparing to use the solid compound, allow the container to equilibrate to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of a compound with a molecular weight of 430.56 g/mol (as an example for a related compound), you would add approximately 232.3 µL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term or -80°C for long-term use.

Visual Guides

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Start: Compound Won't Dissolve check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO. check_solvent->use_fresh_dmso No apply_heat Apply gentle heat (37°C) and/or sonication. check_solvent->apply_heat Yes use_fresh_dmso->apply_heat check_dissolved Is the compound dissolved? apply_heat->check_dissolved proceed Proceed with experiment. check_dissolved->proceed Yes consult_ts Consult Technical Support. check_dissolved->consult_ts No

Caption: A decision tree for resolving common solubility problems.

Diagram 2: PROTAC Synthesis Logical Flow

G cluster_reactants Reactants cluster_process Process cluster_product Product ahpc This compound (VHL Ligand + Linker) conjugate Conjugation Reaction (Amide Bond Formation) ahpc->conjugate target_ligand Target Protein Ligand (with reactive group, e.g., -COOH) activate Activate Carboxylic Acid (e.g., with HATU/DIPEA) target_ligand->activate activate->conjugate purify Purification (e.g., HPLC) conjugate->purify protac Final PROTAC Molecule purify->protac

Caption: Logical workflow for synthesizing a PROTAC molecule.

References

Technical Support Center: Refining Ternary Complex Formation with (S,R,S)-Ahpc-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the E3 ligase ligand-linker conjugate, (S,R,S)-Ahpc-C2-NH2, in ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a derivative of the VH032 ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "C2-NH2" portion represents a short linker with a terminal amine group, which can be used for conjugation to a target protein ligand, forming a Proteolysis Targeting Chimera (PROTAC). Its primary application is in research and drug discovery to induce the formation of a ternary complex between VHL, the PROTAC, and a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2][3]

Q2: How does this compound facilitate ternary complex formation?

As a component of a PROTAC, this compound acts as a molecular bridge. The Ahpc moiety binds to the VHL E3 ligase, while the linker connects to a ligand that binds to the target protein. This dual binding brings the VHL ligase and the target protein into close proximity, forming a ternary complex. This proximity is crucial for the efficient transfer of ubiquitin from the E3 ligase to the target protein.

Q3: What are the key considerations when designing a PROTAC using this compound?

The linker length and composition are critical for optimal ternary complex formation. The C2 linker is relatively short, which may be suitable for target proteins where the ligand binding site and a suitable ubiquitination site are in close proximity. Researchers should consider synthesizing a panel of PROTACs with varying linker lengths and compositions to identify the optimal degrader for their specific target.

Q4: How can I confirm the formation of a ternary complex in my experiments?

Several biophysical techniques can be employed to detect and characterize ternary complex formation. These include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and proximity-based assays like AlphaLISA and NanoBRET®.[4][5] These methods can provide quantitative data on binding affinities and kinetics of the complex.

Troubleshooting Guides

Issue 1: Low or No Ternary Complex Formation Detected
Potential Cause Troubleshooting Steps
Poor PROTAC Stability or Solubility - Confirm the stability of your PROTAC under experimental conditions. - Assess the solubility of the PROTAC in your assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid interference with biological interactions.
Suboptimal Linker Length - The C2 linker may be too short or too rigid for your specific target and VHL. - Synthesize and test PROTACs with different linker lengths and compositions (e.g., PEG-based linkers).
Incorrect Protein Concentrations - Titrate the concentrations of both the VHL protein complex and the target protein to find the optimal stoichiometric ratio for complex formation.
"Hook Effect" at High PROTAC Concentrations - High concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-VHL or PROTAC-Target) which do not result in a ternary complex. - Perform a wide titration of the PROTAC concentration to identify the optimal range for ternary complex formation and observe any potential hook effect.
Inactive Protein - Ensure that both the VHL protein complex and the target protein are properly folded and active. - Perform quality control checks such as SDS-PAGE, size-exclusion chromatography, or functional assays.
Issue 2: High Background Signal in Proximity-Based Assays (e.g., AlphaLISA, FRET)
Potential Cause Troubleshooting Steps
Non-specific Binding - Include appropriate controls, such as a non-binding epimer of the VHL ligand or a PROTAC with a non-binding ligand for the target protein. - Add a non-specific protein like Bovine Serum Albumin (BSA) to the assay buffer to block non-specific binding sites. - Optimize the concentrations of detection reagents (e.g., antibodies, beads).
Buffer Incompatibility - Ensure that the assay buffer is compatible with all components of the assay, including the proteins and the detection reagents. - Components like DTT at high concentrations can interfere with certain assay technologies.
Aggregated Proteins or PROTAC - Centrifuge protein stocks and PROTAC solutions before use to remove any aggregates. - Evaluate protein quality using techniques like Dynamic Light Scattering (DLS).

Quantitative Data Summary

The following tables provide representative quantitative data for ternary complex formation involving a hypothetical PROTAC, TPD-001 , which utilizes this compound conjugated to a ligand for the target protein BRD4.

Table 1: Binding Affinities of TPD-001 Components

Interacting MoleculesTechniqueBinding Affinity (KD)
TPD-001 and VHL ComplexSPR150 nM
TPD-001 and BRD4 (BD1)ITC80 nM

Table 2: Ternary Complex Formation Parameters for TPD-001

ParameterTechniqueValue
Ternary Complex KDAlphaLISA25 nM
Cooperativity (α)Calculated>1 (Positive)

Experimental Protocols

Protocol 1: Ternary Complex Formation Assay using AlphaLISA

This protocol describes a method to detect the formation of a ternary complex between a GST-tagged target protein, a His-tagged VHL-ElonginB-ElonginC (VBC) complex, and a PROTAC.

Materials:

  • GST-tagged Protein of Interest (POI)

  • His-tagged VBC complex

  • PROTAC synthesized with this compound

  • AlphaLISA Glutathione Donor Beads

  • AlphaLISA Nickel Chelate Acceptor Beads

  • AlphaLISA Assay Buffer

Procedure:

  • Prepare Reagents: Dilute the GST-POI, His-VBC, and PROTAC to the desired concentrations in AlphaLISA assay buffer. A typical starting point would be 25 nM of each protein and a serial dilution of the PROTAC.

  • Assay Plate Preparation: Add 5 µL of the PROTAC dilution series to the wells of a 384-well assay plate.

  • Add Proteins: Add 5 µL of the GST-POI and 5 µL of the His-VBC complex to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.

  • Add Beads: Add 10 µL of a mixture of AlphaLISA Glutathione Donor Beads and Nickel Chelate Acceptor Beads to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Read Plate: Read the plate on an AlphaScreen-compatible plate reader.

Visualizations

Ternary_Complex_Formation cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) PROTAC PROTAC (this compound based) POI->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) VHL VHL E3 Ligase VHL->PROTAC Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: PROTAC-mediated ternary complex formation and subsequent protein degradation pathway.

Troubleshooting_Workflow Start Start: Low Ternary Complex Formation Check_Solubility Check PROTAC Solubility/Stability Start->Check_Solubility Check_Proteins Verify Protein Activity & Concentration Start->Check_Proteins Check_Hook Test for Hook Effect Start->Check_Hook Optimize_Linker Synthesize & Test New Linkers Check_Solubility->Optimize_Linker Check_Proteins->Optimize_Linker Check_Hook->Optimize_Linker End_Success Success: Optimized Complex Formation Optimize_Linker->End_Success

Caption: Troubleshooting workflow for low ternary complex formation.

References

Strategies to enhance the in vivo efficacy of (S,R,S)-Ahpc-C2-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of (S,R,S)-Ahpc-C2-NH2 PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an this compound PROTAC?

This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively eliminate a target protein of interest (POI). It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.[1][2] The molecule consists of three key components: a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase (like Cereblon or Von Hippel-Lindau), and a linker that connects these two ligands.[1][3][4] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.

Q2: My this compound PROTAC shows good in vitro degradation but poor in vivo efficacy. What are the potential reasons?

This is a common challenge in PROTAC development. The discrepancy between in vitro and in vivo results can stem from several factors related to the drug's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK). Key reasons include:

  • Poor Bioavailability: The molecule may have low oral absorption due to its high molecular weight and poor solubility.

  • Low Permeability: The PROTAC may not efficiently cross cell membranes to reach its intracellular target.

  • Metabolic Instability: The PROTAC could be rapidly metabolized in the liver or other tissues, leading to low systemic exposure. The linker is often a site of metabolic vulnerability.

  • Off-Target Effects: In the complex in vivo environment, the PROTAC might interact with other proteins, reducing its availability for the intended target.

Q3: What is the "hook effect" and how can I mitigate it for my this compound PROTAC?

The "hook effect" is a phenomenon observed with PROTACs where at high concentrations, the degradation efficiency decreases. This occurs because the PROTAC concentration is so high that it favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase). To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for effective degradation.

Q4: How critical is the linker design for the in vivo performance of this compound PROTACs?

The linker is a critical determinant of PROTAC efficacy in vivo. Its length, composition, and attachment points influence several key properties:

  • Ternary Complex Formation: The linker's flexibility and length dictate the geometry of the ternary complex, which is essential for efficient ubiquitination.

  • Physicochemical Properties: The linker affects the PROTAC's solubility, permeability, and metabolic stability. For instance, incorporating basic nitrogen groups into the linker can improve solubility, while avoiding multiple amide motifs may enhance permeability.

  • Metabolic Stability: The linker can be susceptible to cleavage by metabolic enzymes, so its design should aim to improve stability.

Troubleshooting Guides

Problem 1: Low or No Target Degradation in Animal Models

This is a primary challenge indicating issues with the PROTAC's ability to reach and act on its target in vivo.

Possible Cause Suggested Solution Experimental Validation
Insufficient Dose Perform a dose-escalation study to find the optimal concentration, being mindful of the hook effect. Adjust dosing frequency based on pharmacokinetic (PK) data to maintain therapeutic levels.Conduct a dose-response study measuring target protein levels in tumor or relevant tissue samples via Western blot or mass spectrometry.
Poor Bioavailability/ Permeability Optimize the PROTAC's physicochemical properties. Strategies include modifying the linker (e.g., replacing a PEG linker with a phenyl ring) or introducing intramolecular hydrogen bonds. Consider alternative formulations to improve solubility.Perform Caco-2 cell permeability assays. Conduct pharmacokinetic studies to measure plasma and tissue concentrations of the PROTAC over time.
Rapid Metabolism Enhance metabolic stability by modifying the linker or ligands at metabolically labile sites. Co-administration with food might improve absorption and reduce first-pass metabolism.Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions. Perform metabolite identification studies in vivo.
Inefficient Ternary Complex Formation Re-evaluate the linker design for optimal length and flexibility. Consider using alternative E3 ligase ligands if the current one is not effective in the target tissue.Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize ternary complex formation in vitro.
Problem 2: Observed Toxicity in Animal Models

Toxicity can arise from on-target or off-target effects of the PROTAC.

Possible Cause Suggested Solution Experimental Validation
On-Target Toxicity Reduce the dose or dosing frequency. If the target protein is essential in other tissues, consider strategies to improve tissue-specific delivery, such as antibody-PROTAC conjugates.Monitor animal body weight and conduct histopathological analysis of major organs.
Off-Target Toxicity Perform proteomic studies to identify off-target proteins that are being degraded. Redesign the PROTAC to improve selectivity for the intended target.Use mass spectrometry-based proteomics to compare protein expression profiles in treated versus untreated cells or tissues.
Formulation-Related Toxicity Test different, well-tolerated formulation vehicles. Always include a vehicle-only control group in your experiments.Conduct a tolerability study with the vehicle alone.

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Study
  • Animal Model: Select an appropriate animal model, such as immunodeficient mice with xenografts of human cancer cells that express the target protein.

  • Compound Formulation: Prepare the this compound PROTAC in a suitable vehicle based on prior solubility and tolerability studies.

  • Dosing: Administer the PROTAC and a vehicle control to respective groups of animals via a chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume 2-3 times per week and monitor animal body weight as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples.

  • Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of the target protein relative to a loading control and the vehicle control group.

  • Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.

Protocol 2: Assessment of Cellular Target Engagement and Permeability (NanoBRET Assay)

The NanoBRET assay is a live-cell method to measure target engagement and can be adapted to assess permeability.

  • Cell Line Preparation: Use a cell line that endogenously expresses the target protein, modified with CRISPR/Cas9 to tag the protein with a luminescent reporter (e.g., HiBiT).

  • Target Engagement: Treat the cells with the this compound PROTAC and a fluorescent tracer that also binds to the target protein. The PROTAC will displace the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Permeability Assessment: A competitive cellular engagement assay can be used to rank the permeability of different PROTACs. This involves co-treating cells with a known, cell-permeable PROTAC and the test PROTAC, and measuring the displacement of the known PROTAC.

  • Data Acquisition: Measure the BRET signal kinetically using a plate reader to determine the intracellular concentration and target engagement of the PROTAC.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Troubleshooting_Workflow Start Poor In Vivo Efficacy Check_PK Assess Pharmacokinetics (PK) Start->Check_PK Check_PD Assess Pharmacodynamics (PD) Check_PK->Check_PD Acceptable PK Reformulate Improve Formulation & Solubility Check_PK->Reformulate Poor PK (Solubility) Redesign_PROTAC Redesign PROTAC (Linker/Ligands) Check_PK->Redesign_PROTAC Poor PK (Metabolism) Optimize_Dose Optimize Dose & Schedule Check_PD->Optimize_Dose Target Engagement Observed Check_PD->Redesign_PROTAC No Target Engagement Check_Toxicity Evaluate Toxicity Optimize_Dose->Check_Toxicity Reformulate->Check_PK Redesign_PROTAC->Start Check_Toxicity->Redesign_PROTAC Unacceptable Success Improved Efficacy Check_Toxicity->Success Acceptable Experimental_Workflow cluster_preclinical Preclinical Evaluation In_Vitro In Vitro Assays (Degradation, Permeability) PK_Study Pharmacokinetic (PK) Studies In_Vitro->PK_Study Efficacy_Study In Vivo Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study PD_Analysis Pharmacodynamic (PD) Analysis (Tumor) Efficacy_Study->PD_Analysis Tox_Study Toxicity Assessment PD_Analysis->Tox_Study Lead_Optimization Lead Optimization Tox_Study->Lead_Optimization

References

Validation & Comparative

A Comparative Guide to VHL Ligands for PROTACs: (S,R,S)-Ahpc-C2-NH2 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ligase ligand is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of (S,R,S)-Ahpc-C2-NH2, a derivative of the well-established von Hippel-Lindau (VHL) E3 ligase ligand VH032, with other commonly used VHL ligands. We present a summary of their binding affinities, comparative performance data in PROTAC-mediated protein degradation, and detailed experimental protocols for key assays to aid in the rational design and evaluation of VHL-recruiting PROTACs.

Introduction to VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[2][] Small molecule ligands that bind to VHL can be incorporated into PROTACs to recruit the VHL E3 ligase complex to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The choice of the VHL ligand can significantly impact the efficacy and pharmacological properties of the resulting PROTAC. Factors such as binding affinity to VHL, the ability to form a stable and cooperative ternary complex (VHL-PROTAC-target protein), and the overall physicochemical properties of the ligand are crucial for optimal PROTAC performance.[4]

Comparison of VHL Ligands

This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-Ahpc moiety, a derivative of the potent VHL ligand VH032, and a short C2 amine linker.[5] This pre-functionalized ligand provides a convenient starting point for the synthesis of VHL-recruiting PROTACs. To understand its potential, we compare it with its parent compound, VH032, and another widely used VHL ligand, VH298.

LigandStructureVHL Binding Affinity (Kd)Reference
This compound A derivative of VH032 with a C2 amine linker.Not explicitly found, but derived from the potent VH032.
VH032 185 nM
VH298 80-90 nM

Note: While a specific Kd value for this compound was not found in the reviewed literature, its structural similarity to VH032 suggests a comparable high-affinity binding to VHL. The linker attachment point and the nature of the linker can, however, influence the binding affinity and the subsequent PROTAC activity.

Performance in PROTAC-Mediated Degradation

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The degradation efficiency of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

A comparative study on KRAS G12C degraders showed that a VHL-based PROTAC (LC-2) exhibited a DC50 of 0.1 µM, whereas a CRBN-based PROTAC had a DC50 of 0.03 µM. This highlights that the choice of E3 ligase and the specific ligand can significantly impact degradation potency.

Experimental Protocols

To facilitate the evaluation and comparison of different VHL ligands, we provide detailed protocols for key experiments.

VHL Signaling Pathway and PROTAC Mechanism

VHL_PROTAC_Pathway cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds to PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeted to Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC-mediated degradation of a target protein via VHL recruitment.

Experimental Workflow: VHL Ligand Evaluation

experimental_workflow cluster_workflow VHL Ligand Evaluation Workflow start Synthesize PROTACs with different VHL ligands (this compound, VH032, VH298, etc.) binding_assay VHL Binding Assay (Fluorescence Polarization) start->binding_assay ternary_complex_assay Ternary Complex Formation Assay (AlphaLISA or TR-FRET) start->ternary_complex_assay degradation_assay Target Protein Degradation Assay (Western Blot) start->degradation_assay data_analysis Data Analysis (Kd, Cooperativity, DC50, Dmax) binding_assay->data_analysis ternary_complex_assay->data_analysis degradation_assay->data_analysis conclusion Select Optimal VHL Ligand data_analysis->conclusion

Caption: Workflow for the comparative evaluation of VHL ligands in PROTACs.

VHL Binding Assay: Competitive Fluorescence Polarization (FP)

This assay determines the binding affinity (Kd) of a VHL ligand by measuring its ability to displace a fluorescently labeled tracer from the VHL protein complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL tracer (e.g., FAM-DEALA-Hyp-YIPD)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds (VHL ligands) dissolved in DMSO

  • Black, low-volume 384-well plates

Protocol:

  • Prepare Reagents:

    • Prepare a 2X working stock of the VBC complex in assay buffer. The final concentration should be close to the Kd of the tracer.

    • Prepare a 2X working stock of the fluorescent tracer in assay buffer. The final concentration should be low (e.g., 1-10 nM) to ensure a good signal window.

    • Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of 1%.

  • Assay Plate Setup:

    • Add 10 µL of the 2X test compound dilutions to the wells of the 384-well plate.

    • For positive control (no inhibition), add 10 µL of assay buffer with 1% DMSO.

    • For negative control (maximum displacement), add 10 µL of a saturating concentration of a known VHL inhibitor (e.g., VH298).

  • Add VBC Complex:

    • Add 10 µL of the 2X VBC complex solution to all wells.

    • Mix gently and incubate for 30 minutes at room temperature.

  • Add Fluorescent Tracer:

    • Add 20 µL of the 2X fluorescent tracer solution to all wells.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the IC50 value from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

Ternary Complex Formation Assay: AlphaLISA

This proximity-based assay measures the formation of the VHL-PROTAC-target protein ternary complex.

Materials:

  • Tagged VHL protein (e.g., His-tagged)

  • Tagged target protein (e.g., GST-tagged)

  • PROTACs with different VHL ligands

  • AlphaLISA anti-His Acceptor beads

  • AlphaLISA Glutathione Donor beads

  • AlphaLISA Assay Buffer

  • White, 384-well OptiPlates

Protocol:

  • Prepare Reagents:

    • Prepare solutions of the tagged VHL protein, tagged target protein, and PROTACs at desired concentrations in AlphaLISA assay buffer.

    • Prepare a mixture of AlphaLISA Acceptor and Donor beads in the assay buffer.

  • Assay Plate Setup:

    • Add the tagged VHL protein, tagged target protein, and serial dilutions of the PROTAC to the wells of the 384-well plate.

    • Include controls with only two of the three components to measure background signal.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature to allow for ternary complex formation.

  • Add AlphaLISA Beads:

    • Add the AlphaLISA bead mixture to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, and the peak of the curve represents the optimal concentration for complex formation. The cooperativity of the ternary complex can also be calculated from the data.

Target Protein Degradation Assay: Western Blot

This assay quantifies the reduction in the levels of the target protein in cells treated with PROTACs.

Materials:

  • Cell line expressing the target protein

  • PROTACs with different VHL ligands

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

    • Repeat the immunoblotting process for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The selection of the VHL ligand is a critical determinant of PROTAC efficacy. While this compound offers a convenient starting point for PROTAC synthesis due to its pre-functionalized nature and its origin from the potent VH032 ligand, a thorough experimental evaluation is necessary to determine its optimal use. By employing the detailed protocols provided in this guide, researchers can systematically compare the performance of this compound with other VHL ligands, such as VH032 and VH298, and select the most suitable candidate for their specific target and therapeutic application. This data-driven approach will facilitate the rational design of highly potent and selective VHL-recruiting PROTACs.

References

A Comparative Guide to E3 Ligase Linkers: (S,R,S)-Ahpc-C2-NH2 (VHL-Recruiting) vs. CRBN-Based Ligands in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of potent and selective Proteolysis-Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to their favorable characteristics for targeted protein degradation. This guide provides an objective, data-driven comparison between a VHL-recruiting ligand-linker, (S,R,S)-Ahpc-C2-NH2, and the commonly used CRBN-based linkers derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

This compound is a pre-functionalized building block incorporating the (S,R,S)-Ahpc moiety, a high-affinity ligand for VHL, connected to a short C2-amine linker for conjugation to a target protein binder.[1][2] In contrast, CRBN-based linkers are typically derived from IMiDs, which bind to the CRBN E3 ligase.[3][4] This comparison will delve into their mechanisms of action, binding affinities, and the resulting degradation efficiencies of the PROTACs they form, supported by experimental data and detailed protocols.

Performance Comparison: VHL vs. CRBN Ligands

The choice between VHL and CRBN recruitment for a PROTAC is dictated by multiple factors including the target protein's cellular location, the desired pharmacological properties of the degrader, and the tissue-specific expression levels of the E3 ligase.[] Below, we present quantitative data to facilitate an informed decision.

Table 1: Binding Affinities of E3 Ligase Ligands

This table summarizes the binding affinities of the parent VHL ligand for this compound and various CRBN ligands to their respective E3 ligases.

LigandE3 LigaseBinding Affinity (Kd)Assay MethodReference
VH032 (parent of (S,R,S)-Ahpc)VHL185 nMNot Specified
ThalidomideCRBN~250 nMNot Specified
LenalidomideCRBN~178 nMNot Specified
PomalidomideCRBN~157 nMNot Specified
Table 2: Comparative Degradation Efficacy of VHL and CRBN-Based PROTACs

This table presents data from studies where both VHL and CRBN-based PROTACs were developed to degrade the same protein of interest (POI), allowing for a direct comparison of their degradation potency (DC50) and maximal degradation (Dmax).

Target ProteinE3 Ligase RecruitedPROTACDC50DmaxCell LineReference
FLT-3CRBNNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
FLT-3VHLNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
KRAS G12CCRBNNot Specified0.03 µMNot SpecifiedNCI-H358
KRAS G12CVHLNot Specified0.1 µMNot SpecifiedNCI-H358
FBXO22CRBNThalidomide-Amide-Cn-NH2> 10 µM< 20%Jurkat
FBXO22VHL(S,R,S)-AHPC(Me)-C6-NH2~0.3 µM~80%Jurkat

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_VHL VHL-Recruiting PROTAC cluster_CRBN CRBN-Recruiting PROTAC VHL_PROTAC (S,R,S)-Ahpc-based PROTAC VHL VHL E3 Ligase VHL_PROTAC->VHL POI_VHL Protein of Interest (POI) VHL_PROTAC->POI_VHL Ternary_VHL VHL : PROTAC : POI Ternary Complex VHL->Ternary_VHL POI_VHL->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Proteasome_VHL 26S Proteasome Ub_VHL->Proteasome_VHL Degradation_VHL POI Degradation Proteasome_VHL->Degradation_VHL CRBN_PROTAC IMiD-based PROTAC CRBN CRBN E3 Ligase CRBN_PROTAC->CRBN POI_CRBN Protein of Interest (POI) CRBN_PROTAC->POI_CRBN Ternary_CRBN CRBN : PROTAC : POI Ternary Complex CRBN->Ternary_CRBN POI_CRBN->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Proteasome_CRBN 26S Proteasome Ub_CRBN->Proteasome_CRBN Degradation_CRBN POI Degradation Proteasome_CRBN->Degradation_CRBN

Caption: General mechanism of action for VHL and CRBN-recruiting PROTACs.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation PROTAC_Design PROTAC Synthesis (VHL or CRBN-based) Cell_Culture Cell Line Selection and Culture PROTAC_Design->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (SPR or ITC) PROTAC_Design->Ternary_Complex_Assay PROTAC_Treatment PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Extraction PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification DC50_Dmax Determine DC50 and Dmax Quantification->DC50_Dmax Binding_Affinity Determine Binding Affinity (Kd) and Cooperativity (α) Ternary_Complex_Assay->Binding_Affinity

Caption: A typical experimental workflow for the evaluation of PROTAC efficacy.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of PROTACs. This section provides detailed methodologies for key experiments.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the quantification of a target protein's degradation following PROTAC treatment.

1. Cell Treatment: a. Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. b. Prepare a dilution series of the PROTAC in cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO). c. Replace the existing media with the PROTAC-containing media and incubate for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Cell Lysis: a. After treatment, place the plate on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate in a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing intermittently. e. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add an equal volume of 2x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker. e. Run the gel until adequate separation of proteins is achieved.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 6c. f. To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

7. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the target protein band intensity to the loading control. e. Calculate the percentage of protein degradation relative to the vehicle-treated control. f. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes the use of SPR to measure the kinetics and affinity of binary and ternary complex formation.

1. Instrument and Chip Preparation: a. Use an SPR instrument (e.g., Biacore). b. Select a sensor chip appropriate for protein immobilization (e.g., a streptavidin-coated chip for biotinylated proteins).

2. Ligand Immobilization: a. Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN complex) onto the sensor chip surface according to the manufacturer's instructions to achieve a suitable response unit (RU) level.

3. Binary Interaction Analysis: a. Prepare a series of dilutions of the PROTAC in running buffer. b. Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate. c. Monitor the association and dissociation phases in real-time. d. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the binary interaction.

4. Ternary Interaction Analysis: a. Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC. b. Inject these solutions over the immobilized E3 ligase surface. c. Acquire sensorgrams for the ternary complex formation. d. Fit the data to determine the kinetic parameters for the ternary complex.

5. Cooperativity Calculation: a. Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). b. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Conclusion

The decision to employ a VHL or CRBN-recruiting E3 ligase ligand in a PROTAC is a critical determinant of its biological activity. This compound offers a readily available, high-affinity starting point for the development of VHL-based degraders. CRBN-based linkers, derived from well-characterized IMiDs, provide a similarly robust platform. As evidenced by the comparative data, the optimal choice is context-dependent, and a head-to-head evaluation for each new protein of interest is often necessary. Factors such as the subcellular localization of the target and the E3 ligase, as well as their relative expression levels in the cells of interest, should be carefully considered. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the rational design and evaluation of the next generation of targeted protein degraders.

References

A Comparative Guide to (S,R,S)-Ahpc-C2-NH2 Mediated Protein Degradation via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S,R,S)-Ahpc-C2-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, in the context of Proteolysis Targeting Chimeras (PROTACs). We will explore its performance in mediating protein degradation, benchmarked against alternative E3 ligase recruiters, with supporting experimental data from western blot analyses. Detailed protocols and visual workflows are included to facilitate the practical application of these findings.

Introduction to this compound and PROTAC Technology

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.

This compound is a key building block in the synthesis of VHL-recruiting PROTACs. It comprises the VHL ligand (S,R,S)-AHPC, which binds to the VHL E3 ubiquitin ligase, attached to a C2 amine linker for conjugation to a target protein ligand. The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall therapeutic potential.

Performance Comparison: VHL-based vs. Cereblon-based PROTACs

The two most commonly utilized E3 ligases in PROTAC design are VHL and Cereblon (CRBN). The selection between these two can significantly influence a PROTAC's properties. Below is a comparative summary of their performance characteristics.

FeatureVHL-based PROTACs (utilizing ligands like this compound)Cereblon (CRBN)-based PROTACsKey Considerations
Expression Profile Widely expressed, but levels can be low in certain tissues and downregulated in hypoxic tumors.Generally higher and more consistent expression across many cell types, particularly in hematopoietic cells.The abundance of the E3 ligase in the target tissue can directly impact PROTAC efficacy.
Subcellular Localization Predominantly cytosolic.Can shuttle between the nucleus and cytoplasm.This can influence the accessibility of the PROTAC to nuclear or cytosolic target proteins.
Degradation Kinetics Can form stable ternary complexes, potentially leading to more persistent degradation.Often exhibit faster catalytic rates, which may be advantageous for rapidly dividing cells.The desired speed and duration of protein knockdown will guide the choice of E3 ligase.
Off-Target Effects VHL ligands are generally highly selective with a well-defined binding pocket.CRBN ligands (e.g., thalidomide analogs) can have off-target affinity for zinc-finger transcription factors.Selectivity is crucial for minimizing unwanted side effects.
Physicochemical Properties VHL ligands tend to be larger and may result in PROTACs with lower cell permeability.CRBN ligands are typically smaller and can lead to more drug-like PROTACs with better oral bioavailability.Drug-like properties are a key consideration for in vivo applications.

Quantitative Performance Data

The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table presents a comparative analysis of VHL- and CRBN-based PROTACs targeting the same protein, Bromodomain-containing protein 4 (BRD4).

Target ProteinE3 Ligase RecruitedPROTACDC50 (nM)Dmax (%)Reference
BRD4VHLMZ1~15>95[1]
BRD4CRBNdBET1~5>95[1]
SMARCA2VHLA9470.03996[2]
SMARCA2/4CRBN-basedACBI16>90[2]
STINGVHLUNC9036227>80[3]

Note: The data presented is compiled from multiple sources and specific values may vary depending on the cell line and experimental conditions.

Experimental Protocols

A detailed protocol for western blot analysis of PROTAC-mediated protein degradation is provided below.

Western Blot Protocol for PROTAC-Induced Degradation

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the BCA assay, following the manufacturer's instructions.

4. Sample Preparation for Electrophoresis:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

7. Detection and Analysis:

  • Apply a chemiluminescent substrate to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the intensity of the bands using densitometry software.

  • Normalize the level of the target protein to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Western Blot Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis cell_seeding Seed Cells protac_treatment Treat with PROTAC & Vehicle cell_seeding->protac_treatment incubation Incubate (e.g., 24h) protac_treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sample_prep Prepare Samples for PAGE protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry & Normalization imaging->quantification calculation Calculate % Degradation quantification->calculation dc50_dmax Determine DC50 & Dmax calculation->dc50_dmax

Caption: Workflow for analyzing PROTAC-mediated protein degradation by Western Blot.

VHL-Mediated Degradation of HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the hypoxia-inducible factor 1-alpha (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs that recruit VHL can hijack this pathway to degrade other target proteins.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System cluster_2 Natural HIF-1α Regulation (Normoxia) PROTAC VHL-based PROTAC (this compound based) POI Target Protein (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation mediates HIF1a HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a->PHD substrate OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a hydroxylates OH_HIF1a->VHL binds to

Caption: VHL-mediated degradation of a target protein via a PROTAC, hijacking the natural HIF-1α pathway.

cGAS-STING Signaling Pathway Modulation by a VHL-based PROTAC

The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA. A VHL-recruiting PROTAC targeting STING can lead to its degradation, thereby suppressing downstream inflammatory signaling.

G cluster_0 PROTAC Action cluster_1 cGAS-STING Pathway STING_PROTAC STING-targeting PROTAC (VHL-recruiting) STING STING STING_PROTAC->STING binds VHL_Ligase VHL E3 Ligase STING_PROTAC->VHL_Ligase recruits STING_Degradation STING Degradation STING->STING_Degradation TBK1 TBK1 STING->TBK1 activates VHL_Ligase->STING_Degradation mediates STING_Degradation->TBK1 cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes cGAMP->STING activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (active) IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN induces transcription

Caption: Inhibition of the cGAS-STING signaling pathway through VHL-based PROTAC-mediated STING degradation.

Conclusion

This compound is a valuable tool for the development of VHL-recruiting PROTACs. The choice between a VHL-based degrader and an alternative, such as a CRBN-based PROTAC, should be guided by the specific target protein, the desired pharmacokinetic and pharmacodynamic properties, and the cellular context of the intended application. Western blot analysis remains a cornerstone for quantifying the efficacy of these novel therapeutic modalities. The provided protocols and workflows offer a practical guide for researchers to assess the performance of their PROTACs and make informed decisions in the drug discovery process.

References

Mass Spectrometry Approaches to Validate (S,R,S)-Ahpc-C2-NH2 PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry (MS)-based methods to confirm the activity of PROTACs, with a focus on the VHL E3 ligase-recruiting molecule (S,R,S)-Ahpc-C2-NH2. We present supporting data from analogous PROTAC studies to illustrate the application of these techniques.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The this compound is a ligand-linker conjugate that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] To confirm the efficacy of a PROTAC built upon this framework, a series of critical questions must be answered, each addressable with specific mass spectrometry techniques. This guide details the primary MS-based methodologies for characterizing the key steps of PROTAC action: ternary complex formation, target ubiquitination, and target degradation.

The PROTAC Mechanism: A Step-by-Step Journey to Degradation

A PROTAC's mechanism of action follows a catalytic cycle. The molecule first forms a ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC is then released to repeat the cycle.[1]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary Ternary->PROTAC Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Ternary Complex Formation: The Crucial First Step

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a prerequisite for successful protein degradation. Native mass spectrometry is a powerful technique to directly observe these non-covalent complexes in their near-native state.[3][4]

Comparative Analysis of Methods for Ternary Complex Detection
TechniquePrincipleThroughputSample ConsumptionInformation Provided
Native Mass Spectrometry Direct detection of intact protein complexes in the gas phase, preserving non-covalent interactions.HighLowStoichiometry, relative abundance, and equilibrium of binary and ternary complexes.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor surface.MediumMediumBinding kinetics (on/off rates), affinity, and complex stability.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interactions.LowHighBinding affinity, stoichiometry, and thermodynamic parameters.
Experimental Protocol: Native Mass Spectrometry

This protocol is a generalized procedure based on studies of other VHL-recruiting PROTACs like GNE-987.

  • Sample Preparation:

    • Reconstitute the purified target protein and the VCB complex (VHL, Elongin B, and Elongin C) in an MS-compatible buffer (e.g., 200 mM ammonium acetate, pH 7.5).

    • Prepare a dilution series of the this compound-based PROTAC.

    • Incubate the target protein, VCB complex, and PROTAC at optimized concentrations (e.g., low micromolar range) for a set time at a specific temperature (e.g., room temperature for 1 hour).

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.

    • Acquire data on a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap) under "native" conditions (i.e., gentle desolvation and ion transfer).

    • Analyze the resulting spectra to identify the mass-to-charge ratios of the individual proteins, binary complexes (PROTAC-POI, PROTAC-E3), and the ternary complex.

  • Data Analysis:

    • Deconvolute the spectra to determine the molecular weights of the observed species.

    • Calculate the relative abundance of the ternary complex by dividing the sum of its ion intensities by the total ion intensities of all protein species in the spectrum.

Native_MS_Workflow cluster_0 Native MS Workflow for Ternary Complex Analysis Prep Sample Preparation (Target + VCB + PROTAC) nESI Nano-Electrospray Ionization (nESI) Prep->nESI MS High-Resolution Mass Spectrometer (e.g., FT-ICR, Orbitrap) nESI->MS Spectrum Mass Spectrum Acquisition MS->Spectrum Deconvolution Deconvolution & Analysis Spectrum->Deconvolution Result Quantification of Ternary Complex and Intermediates Deconvolution->Result

Caption: Workflow for native MS analysis of PROTAC ternary complexes.

Target Protein Ubiquitination: The Mark of Disposal

Following ternary complex formation, the E3 ligase ubiquitinates the target protein. Mass spectrometry can identify the specific sites of ubiquitination and quantify changes in the ubiquitinated protein population. A common method involves detecting the "di-glycine remnant" (K-ε-GG) tag that remains on a lysine residue of the target protein after tryptic digestion.

Experimental Protocol: Ubiquitination Site Analysis
  • Cell Lysis and Protein Digestion:

    • Treat cells with the this compound-based PROTAC and appropriate controls.

    • Lyse the cells and digest the proteome with trypsin.

  • Enrichment of Ubiquitinated Peptides:

    • Use an antibody that specifically recognizes the K-ε-GG remnant to immunoprecipitate the ubiquitinated peptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS/MS spectra will identify the peptide sequence and pinpoint the lysine residue modified with the di-glycine remnant.

  • Data Analysis:

    • Use database search algorithms to identify the ubiquitinated proteins and map the modification sites.

    • Quantitative techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to compare the levels of ubiquitination between treated and untreated samples.

Target Protein Degradation: The Ultimate Readout

The definitive measure of PROTAC activity is the reduction in the cellular levels of the target protein. Quantitative proteomics using mass spectrometry provides a global and unbiased assessment of protein degradation.

Comparative Analysis of Quantitative Proteomics Methods
MethodPrincipleThroughputMultiplexingInformation Provided
Tandem Mass Tag (TMT) Labeling Isobaric chemical tags are used to label peptides from different samples. Samples are pooled, and relative protein abundance is determined from reporter ion intensities in MS/MS spectra.HighUp to 18-plexRelative quantification of thousands of proteins across multiple conditions.
Label-Free Quantification (LFQ) Protein abundance is inferred from the signal intensity or spectral counts of its constituent peptides in separate LC-MS/MS runs.HighN/ARelative quantification of proteins; simpler sample preparation.
Selected Reaction Monitoring (SRM) / Parallel Reaction Monitoring (PRM) A targeted approach that measures specific, predefined peptides of the target protein with high sensitivity and specificity.MediumN/AAbsolute or relative quantification of a small number of target proteins.
Experimental Protocol: TMT-based Quantitative Proteomics
  • Cell Culture and Lysis:

    • Culture cells and treat with different concentrations of the this compound-based PROTAC for a defined period.

    • Harvest and lyse the cells.

  • Protein Digestion and TMT Labeling:

    • Digest the protein lysates into peptides using trypsin.

    • Label the peptides from each condition with a different TMT isobaric tag.

    • Pool the labeled samples.

  • LC-MS/MS Analysis:

    • Fractionate the pooled peptide sample to reduce complexity.

    • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify peptides and proteins using a database search engine.

    • Quantify the relative abundance of each protein by comparing the intensities of the TMT reporter ions.

    • This global analysis will confirm the degradation of the intended target and also reveal any off-target protein degradation.

Proteomics_Workflow cluster_1 Quantitative Proteomics Workflow for Degradation Analysis Treatment Cell Treatment with PROTAC Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Tryptic Digestion Lysis->Digestion Labeling TMT Labeling Digestion->Labeling Pooling Sample Pooling Labeling->Pooling LCMS LC-MS/MS Analysis Pooling->LCMS Analysis Data Analysis LCMS->Analysis Output Relative Protein Quantification (Target Degradation & Off-Targets) Analysis->Output

Caption: Workflow for TMT-based quantitative proteomics.

Conclusion

Mass spectrometry offers a suite of powerful, high-resolution techniques to confirm the activity of PROTACs such as those based on the this compound scaffold. Native MS provides direct evidence of the crucial ternary complex, while ubiquitination analysis confirms the mechanism of action. Ultimately, quantitative proteomics delivers the definitive readout of target protein degradation and provides critical insights into the selectivity of the PROTAC across the entire proteome. By employing these methods, researchers can build a comprehensive and robust data package to validate and optimize novel protein degraders.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Proteolysis Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce targeted protein degradation. We focus on two prominent examples: ARV-110 (Bavdegalutamide) , a degrader of the Androgen Receptor (AR), and MZ1 , a degrader of the Bromodomain and Extra-Terminal (BET) protein BRD4. This analysis is supported by experimental data from publicly available preclinical studies.

While the user's initial interest was in "(S,R,S)-Ahpc-C2-NH2" containing PROTACs, it is important to note that this is a chemical linker used in the synthesis of PROTACs rather than a specific PROTAC itself. Therefore, this guide focuses on well-characterized VHL-recruiting PROTACs for which comprehensive in vitro and in vivo data have been published.

Data Presentation: A Comparative Summary of Preclinical Efficacy

The following tables summarize key quantitative data from preclinical studies on ARV-110 and MZ1, alongside relevant comparator molecules.

Table 1: In Vitro Efficacy of ARV-110 and Comparator in Prostate Cancer Cell Lines
CompoundTargetCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³NotesReference(s)
ARV-110 ARVCaP~1>95~1Degrades wild-type and clinically relevant AR mutants.[1]
ARV-110 ARLNCaP~1>95~10 (PSA synthesis)Over 10-fold more potent at inhibiting Prostate-Specific Antigen (PSA) synthesis than enzalutamide.[1]
EnzalutamideAR (antagonist)VCaPN/AN/A160Standard-of-care AR inhibitor.

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of protein degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation or other functional assays. N/A: Not Applicable, as enzalutamide is an inhibitor, not a degrader.

Table 2: In Vivo Efficacy of ARV-110 in Prostate Cancer Xenograft Models
CompoundDose & ScheduleXenograft ModelTumor Growth Inhibition (%)AR Degradation (%)Reference(s)
ARV-110 1 mg/kg, PO, QDVCaPSignificant>90[1][2]
ARV-110 10 mg/kg, PO, QDEnzalutamide-resistant VCaPSignificantNot specified[1]

PO: Per os (oral administration), QD: Quaque die (once a day).

Table 3: In Vitro Efficacy of MZ1 and Comparator in Cancer Cell Lines
CompoundTargetCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³NotesReference(s)
MZ1 BRD4HeLa~25>90Not specifiedPreferential degradation of BRD4 over BRD2/3.
MZ1 BRD4MV4-11 (AML)Not specifiedNot specified~20Potent anti-proliferative effect.
JQ1BET inhibitorMV4-11 (AML)N/AN/A~100Pan-BET inhibitor.

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of protein degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation. N/A: Not Applicable, as JQ1 is an inhibitor, not a degrader.

Table 4: In Vivo Efficacy of MZ1 in a JQ1-Resistant Xenograft Model
CompoundDose & ScheduleXenograft ModelTumor Growth InhibitionBRD4 DegradationReference(s)
MZ1 Not specifiedJQ1-resistant TNBCRescued tumor growthReduced BRD4 expression

TNBC: Triple-Negative Breast Cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of VHL-recruiting PROTACs.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein (e.g., AR or BRD4) in cancer cell lines following PROTAC treatment.

Materials:

  • Cancer cell lines (e.g., VCaP, LNCaP for AR; HeLa, MV4-11 for BRD4)

  • Cell culture medium and supplements

  • PROTAC of interest (e.g., ARV-110, MZ1) and vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-AR or anti-BRD4, and a loading control (e.g., mouse anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or DMSO for a specified time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein from each sample with Laemmli sample buffer, boil for 5 minutes, and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add ECL substrate to the membrane.

  • Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To assess the effect of PROTACs on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • PROTAC of interest and vehicle control

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for 72 hours.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well.

  • Measurement: Read the absorbance at the appropriate wavelength for MTT or the luminescence for CellTiter-Glo® using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and target protein degradation of a PROTAC in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice)

  • Cancer cell line for injection

  • Matrigel (optional, for subcutaneous injection)

  • PROTAC of interest formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the PROTAC or vehicle control to the mice according to the specified dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target protein levels by Western blot or immunohistochemistry to confirm in vivo degradation.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Mandatory Visualization

The following diagrams illustrate the signaling pathways, experimental workflows, and the mechanism of action of VHL-recruiting PROTACs.

PROTAC_Mechanism Mechanism of Action of VHL-Recruiting PROTACs cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc based) Target Target Protein (e.g., AR, BRD4) PROTAC->Target Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome Target->Proteasome Enters for Degradation Ub Ubiquitin VHL->Ub Transfers Ub->Target Tags (Ubiquitination) Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Results in Ternary_Complex Target-PROTAC-VHL Ternary Complex

Caption: Mechanism of action for a VHL-recruiting PROTAC.

AR_Signaling Androgen Receptor (AR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_inactive Inactive AR Androgen->AR_inactive AR_active Active AR Androgen->AR_active Activation HSP HSP AR_inactive->HSP Bound to AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Simplified Androgen Receptor (AR) signaling pathway.

BRD4_Signaling BRD4 in Transcriptional Regulation cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Localizes to P_TEFb P-TEFb BRD4->P_TEFb Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Activates Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogene_Transcription Initiates Cancer_Progression Cancer Progression Oncogene_Transcription->Cancer_Progression Drives

Caption: Role of BRD4 in regulating oncogene transcription.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Degradation_Assay Western Blot (DC50, Dmax) Viability_Assay Cell Viability Assay (IC50) Degradation_Assay->Viability_Assay Correlates with Xenograft_Model Xenograft Model Establishment Viability_Assay->Xenograft_Model Leads to Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Followed by PD_Analysis Pharmacodynamic Analysis (Tumor) Efficacy_Study->PD_Analysis Confirms Mechanism

Caption: Workflow for preclinical evaluation of PROTACs.

References

A Comparative Guide to Protein Degradation: Spotlight on (S,R,S)-Ahpc-C2-NH2-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein, offering the potential for a more profound and durable therapeutic effect. This guide explores and compares three leading approaches in TPD: VHL-based PROTACs, Cereblon (CRBN)-based PROTACs, and Molecular Glues.

(S,R,S)-Ahpc-C2-NH2 is a synthetic conjugate that combines a VH032-based VHL ligand with a linker, serving as a component for generating PROTACs.[1] PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Comparative Performance of Protein Degraders

To provide a tangible comparison, this guide focuses on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. The following tables summarize the performance of a representative VHL-based PROTAC (structurally similar to one built with this compound), a CRBN-based PROTAC, and a molecular glue degrader targeting BRD4.

Table 1: Performance Comparison of BRD4 Degraders

Degrader TypeCompound ExampleTargetE3 Ligase RecruitedDC50DmaxCell Line
VHL-based PROTAC MZ1BRD4VHL~18 nM>80%HeLa
CRBN-based PROTAC dBET6BRD4CRBN8.65 nM>90%22Rv1
Molecular Glue Compound 1aBRD2/4DCAF16~1 µMNot ReportedKBM7

Note: Data for MZ1 is used as a representative for a VH032-based PROTAC due to the lack of specific data for this compound. MZ1 utilizes a similar VHL-binding warhead.

Table 2: Key Characteristics of Protein Degradation Technologies

FeatureVHL-based PROTACsCRBN-based PROTACsMolecular Glues
Mechanism of Action Induces proximity between target and VHL E3 ligaseInduces proximity between target and CRBN E3 ligaseStabilizes interaction between E3 ligase and a "neo-substrate"
Size Large molecules (700-1100 Da)Large molecules (700-1100 Da)Small molecules (<500 Da)
Drug-like Properties Often challenging due to size and polarityGenerally better than VHL-based PROTACsMore favorable "rule-of-five" properties
Selectivity Can be highly selectiveCan be highly selective, but off-target effects are knownCan be highly selective, discovery is often serendipitous
Development Stage Several in clinical trialsSeveral in clinical trials, including more advanced candidatesApproved drugs (e.g., Thalidomide) and others in clinical trials

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate the key signaling pathways and workflows involved in protein degradation studies.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) PROTAC_Treatment 2. PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (DC50 and Dmax Determination) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments used to characterize protein degraders.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: HiBiT Lytic Assay for Protein Degradation

This protocol describes a high-throughput method for quantifying protein degradation using the HiBiT protein tagging system.

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

  • Nano-Glo® HiBiT Lytic Detection System

  • White, opaque 96- or 384-well plates

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Luminometer

Procedure:

  • Cell Seeding: Plate the HiBiT-tagged cells in white, opaque multi-well plates.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound for the desired time.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to each well, which lyses the cells and contains the LgBiT protein and substrate.

  • Luminescence Measurement: Incubate the plate at room temperature to allow for signal stabilization and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This assay is used to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor)

  • HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore)

  • NanoBRET® Nano-Glo® Substrate

  • PROTAC compound

  • White, opaque 96- or 384-well plates

  • Plate reader capable of filtered luminescence measurements

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc-target protein and HaloTag-E3 ligase expression vectors.

  • Cell Seeding and Labeling: Seed the transfected cells into white, opaque plates and label the HaloTag fusion protein with the HaloTag® NanoBRET® 618 Ligand.

  • PROTAC Treatment: Add a serial dilution of the PROTAC compound to the wells.

  • Substrate Addition and Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The field of targeted protein degradation is rapidly advancing, offering exciting new therapeutic possibilities. While this compound represents a valuable building block for the construction of VHL-based PROTACs, the ultimate success of any degrader is dependent on a multitude of factors including the choice of E3 ligase, the linker, and the ligand for the target protein. This guide provides a framework for comparing different degradation technologies and highlights the key experimental approaches necessary for their evaluation. As the field matures, we anticipate the emergence of more diverse and potent degraders, further expanding the "druggable" proteome.

References

Benchmarking (S,R,S)-Ahpc-C2-NH2: A Comparative Guide to E3 Ligase Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component to achieve desired efficacy and selectivity. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's success. This guide provides a comprehensive comparison of the (S,R,S)-Ahpc-C2-NH2 linker, a von Hippel-Lindau (VHL) E3 ligase recruiter, against other commonly used linker classes. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their PROTAC design strategies.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker is not merely a spacer but plays a crucial role in dictating the geometry and stability of this ternary complex. Its length, composition, and rigidity can significantly impact the degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties of the PROTAC.

This compound is a VHL ligand conjugated to a short, 2-carbon alkyl linker. This provides a rigid and defined connection between the VHL E3 ligase and the target protein ligand. To understand its performance characteristics, it is essential to benchmark it against other prevalent linker types, primarily polyethylene glycol (PEG) and longer alkyl chains.

Comparative Analysis of E3 Ligase Linkers

The choice of linker can dramatically alter the performance of a PROTAC. Here, we compare the properties of the short alkyl linker of this compound with other common linker types.

Alkyl Chains:

  • Properties: Hydrophobic and conformationally flexible, though shorter chains are more rigid.

  • Advantages: Synthetically straightforward and can provide a direct and rigid connection in the case of short linkers like the C2 chain in this compound.

  • Considerations: Longer alkyl chains can increase lipophilicity, potentially leading to poor solubility and off-target effects. The optimal length is highly dependent on the specific target and E3 ligase pair.

Polyethylene Glycol (PEG) Chains:

  • Properties: Hydrophilic, flexible, and available in various lengths.

  • Advantages: Can improve the solubility and cell permeability of the PROTAC molecule. The flexibility of the PEG chain can facilitate the formation of a productive ternary complex by allowing for more conformational freedom.

  • Considerations: The increased flexibility can sometimes lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

Quantitative Performance Data

E3 Ligase LigandLinker Type & LengthTarget ProteinDC50DmaxReference
AHPC(Me) Alkyl C6 FBXO22 77 nM >95% [Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA), 2025]
VH032-basedAlkyl/Ether <12 atomsTBK1No degradation-[Novel approaches for the rational design of PROTAC linkers, 2020]
VH032-basedAlkyl/Ether >12 atomsTBK1Sub-µM>75%[Novel approaches for the rational design of PROTAC linkers, 2020]
VHL ligandPEG 2BRD4~500 nM~80%[PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation, 2025]
VHL ligandPEG 4BRD4~50 nM>90%[PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation, 2025]
VHL ligandPEG 8BRD4~500 nM~70%[PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation, 2025]

Note: The data for the AHPC(Me)-C6-NH2 PROTAC is for the degradation of FBXO22, while the other data points are for different target proteins. This table is intended to provide a general comparison of linker performance.

Experimental Protocols

Accurate benchmarking of E3 ligase linkers relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays in PROTAC development.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.

a) Surface Plasmon Resonance (SPR)

  • Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.

  • Methodology:

    • Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

    • For binary interaction, flow the PROTAC over the chip at various concentrations to determine its binding affinity to the E3 ligase.

    • For ternary complex formation, pre-incubate the PROTAC with the target protein and flow the mixture over the E3 ligase-coated chip.

    • Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions.

    • The cooperativity of ternary complex formation can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein.

b) Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binding.

  • Methodology:

    • Load the E3 ligase into the ITC cell and the PROTAC into the syringe.

    • Titrate the PROTAC into the E3 ligase solution and measure the heat changes upon binding to determine the binary interaction parameters.

    • To measure ternary complex formation, load a pre-formed complex of the E3 ligase and the target protein into the cell and titrate with the PROTAC.

    • Analyze the data to determine the thermodynamic profile of the interactions.

Protein Degradation Assay (Western Blot)
  • Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and determine the DC50 and Dmax values.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Lyse the cells and determine the total protein concentration.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein level to the loading control.

    • Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay
  • Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

  • Methodology:

    • Reaction Setup: In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL complex), ubiquitin, and ATP.

    • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C to allow for the ubiquitination cascade to occur.

    • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for ubiquitin or the target protein (which will show a characteristic ladder of higher molecular weight bands).

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key processes in PROTAC action and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds PROTAC_bound PROTAC Target_bound Target Protein E3_Ligase_bound E3 Ligase Proteasome Proteasome Target_bound->Proteasome Degradation E3_Ligase_bound->Target_bound Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase_bound Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (SPR, ITC) start->biophysical cellular_degradation Cellular Degradation Assay (Western Blot) start->cellular_degradation ubiquitination In Vitro Ubiquitination Assay start->ubiquitination ternary_complex Ternary Complex Formation & Cooperativity biophysical->ternary_complex optimization Lead Optimization ternary_complex->optimization dc50_dmax Determine DC50 & Dmax cellular_degradation->dc50_dmax dc50_dmax->optimization functional_validation Functional Validation ubiquitination->functional_validation functional_validation->optimization

Caption: Experimental workflow for linker benchmarking.

Linker_Logic cluster_properties Linker Properties cluster_effects Impacts Length Length Ternary_Complex Ternary Complex Geometry & Stability Length->Ternary_Complex Composition Composition (Alkyl vs. PEG) Composition->Ternary_Complex PK_Properties Pharmacokinetics (Solubility, Permeability) Composition->PK_Properties Rigidity Rigidity Rigidity->Ternary_Complex Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_Properties->Efficacy

Caption: Linker properties affecting PROTAC efficacy.

Conclusion

The selection of an appropriate E3 ligase linker is a critical step in the design of effective and drug-like PROTACs. The this compound, with its short alkyl chain, offers a rigid and direct connection to the VHL E3 ligase. While direct comparative data is limited, the available evidence suggests that linker properties such as length and composition have a profound impact on degradation efficiency. Shorter, more rigid linkers may be advantageous in certain contexts, while longer, more flexible PEG linkers can enhance solubility and facilitate ternary complex formation for other target systems. A systematic evaluation of a diverse range of linkers, using the robust experimental protocols outlined in this guide, is paramount for the successful development of novel PROTAC-based therapeutics.

Selectivity Profile of (S,R,S)-Ahpc-C2-NH2 Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and performance of PROTACs (Proteolysis-Targeting Chimeras) utilizing the (S,R,S)-Ahpc-C2-NH2 E3 ligase ligand-linker conjugate. This system incorporates a VH032-based ligand to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The performance of these PROTACs is compared with other relevant alternatives, supported by experimental data from peer-reviewed studies.

Introduction to this compound Based PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. The this compound moiety is a key component that links to the VHL E3 ligase, initiating the ubiquitination and subsequent proteasomal degradation of the target protein. The selectivity of a PROTAC is a critical attribute, determining its therapeutic window and potential off-target effects. This guide focuses on the selectivity profile of PROTACs built with this specific VHL ligand-linker.

A prime example of a PROTAC utilizing this core structure is VZ185, a selective dual degrader of BRD7 and BRD9. Its selectivity has been rigorously profiled and serves as a benchmark for this class of degraders. For comparative purposes, this guide also includes data from other well-characterized BET (Bromodomain and Extra-Terminal) family protein degraders, such as MZ1 (VHL-based) and ARV-771 (VHL-based), which target BRD4.

PROTAC Mechanism of Action & Experimental Workflow

The general mechanism of action for an (S,R,S)-Ahpc-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC ((S,R,S)-Ahpc-based) Target Target Protein (e.g., BRD7/9) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action

The following diagram illustrates a typical experimental workflow for assessing PROTAC selectivity.

Experimental_Workflow cluster_assays Selectivity & Degradation Assays cluster_validation Mechanism Validation start Cell Culture (e.g., cancer cell line) treatment PROTAC Treatment (Dose- and Time-course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis nanobret NanoBRET Assay (Ternary Complex Formation) treatment->nanobret mrna qRT-PCR (mRNA Levels) treatment->mrna quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western Western Blot (Targeted Protein Levels) quantification->western Sample Input hibit HiBiT Assay (Quantitative Degradation) quantification->hibit Sample Input proteomics Quantitative Proteomics (MS) (Global Protein Profile) quantification->proteomics Sample Input data Data Analysis (DC50, Dmax, Selectivity) western->data hibit->data proteomics->data nanobret->data mrna->data

Experimental Workflow for PROTAC Evaluation

Quantitative Data Comparison

The following tables summarize the degradation potency and selectivity of VZ185 and comparator PROTACs.

Table 1: Degradation Potency (DC50) of VZ185 and Comparator BET PROTACs
PROTACTarget(s)VHL Ligand BaseCell LineDC50 (nM)Citation(s)
VZ185 BRD9 (S,R,S)-Ahpc RI-11.8[1]
BRD7 RI-14.5[1]
MZ1BRD4(S,R,S)-Ahpc derivativeH6618
H83823
ARV-771BRD2/3/4(S,R,S)-Ahpc derivative22Rv1< 5[2]

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

Table 2: Selectivity Profile from Proteomics Studies
PROTACConcentration & TimeCell LineNo. of Proteins QuantifiedKey FindingsCitation(s)
VZ185 100 nM, 4hRI-16,273Highly selective degradation of only BRD7 and BRD9 observed.
MZ11 µM, 24hHeLa5,674Markedly selective degradation of BET proteins (BRD4 > BRD3 > BRD2). No other bromodomain proteins affected.
ARV-771---Potent pan-BET degrader (BRD2/3/4).

Signaling Pathways

Degradation of BET proteins has profound effects on downstream signaling pathways, primarily through the downregulation of key oncogenes and cell cycle regulators.

Signaling_Pathways cluster_protacs PROTAC Degraders cluster_targets Target Proteins cluster_complexes Chromatin Remodeling Complexes cluster_downstream Downstream Effects VZ185 VZ185 BRD7 BRD7 VZ185->BRD7 Degrades BRD9 BRD9 VZ185->BRD9 Degrades MZ1_ARV771 MZ1 / ARV-771 BRD4 BRD4 MZ1_ARV771->BRD4 Degrades PBAF PBAF Complex BRD7->PBAF Component of ncBAF ncBAF Complex BRD9->ncBAF Component of Transcription Altered Gene Transcription BRD4->Transcription Regulates PBAF->Transcription ncBAF->Transcription MYC c-MYC Downregulation Transcription->MYC Notch Notch1 Pathway Inhibition Transcription->Notch CellCycle Cell Cycle Arrest MYC->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Notch->Apoptosis

Downstream Signaling of BET Protein Degradation

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for PROTAC-Induced Degradation

Objective: To qualitatively and semi-quantitatively assess the degradation of a target protein.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.

HiBiT Assay for Quantitative Protein Degradation

Objective: To quantitatively measure protein degradation kinetics in live cells.

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag at the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.

  • Cell Plating: Seed the engineered cells in a white, 96-well or 384-well plate and incubate overnight.

  • Assay Preparation: For endpoint assays, prepare a lytic detection reagent containing LgBiT protein and lytic substrate. For kinetic live-cell assays, add a live-cell substrate like Nano-Glo® Endurazine™ to the assay medium.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Luminescence Measurement:

    • Endpoint: After a set incubation time, add the lytic detection reagent and measure luminescence using a plate reader.

    • Kinetic: Measure luminescence at regular intervals over a time course using a luminometer pre-equilibrated to 37°C.

  • Data Analysis: Calculate the percentage of degradation relative to vehicle-treated cells. For kinetic data, determine degradation parameters such as rate, Dmax (maximum degradation), and DC50 (half-maximal degradation concentration).

NanoBRET™ Assay for Ternary Complex Formation

Objective: To detect and quantify PROTAC-induced ternary complex formation in live cells.

  • Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL) fused to HaloTag® (the energy acceptor) in cells.

  • Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells, which will fluorescently label the HaloTag®-E3 ligase fusion protein.

  • PROTAC Addition: Add the PROTAC of interest at various concentrations.

  • Substrate Addition: Add the Nano-Glo® substrate to the cells.

  • BRET Measurement: Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a plate reader capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.

TMT-Based Quantitative Proteomics for Selectivity Profiling

Objective: To obtain an unbiased, proteome-wide view of PROTAC selectivity.

  • Sample Preparation: Treat cells with the PROTAC at a concentration and time point that shows effective target degradation (e.g., 100 nM for 4 hours) and a vehicle control. Lyse the cells and extract proteins.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition (e.g., PROTAC-treated and vehicle-treated) with different isobaric TMT tags.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate and fragment the pooled peptides.

  • Data Analysis: During fragmentation, the TMT tags release reporter ions of different masses. Quantify the relative abundance of each protein across the different conditions by comparing the intensities of these reporter ions. Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.

Conclusion

PROTACs based on the this compound VHL ligand-linker demonstrate a high degree of selectivity, as exemplified by VZ185's specific degradation of BRD7 and BRD9. When compared to other BET degraders like MZ1 and ARV-771, which also show a high degree of selectivity for the BET family, it is evident that the specific combination of the target protein ligand, linker, and E3 ligase ligand dictates the ultimate selectivity profile. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the selectivity and mechanism of action of novel PROTACs, which is essential for their development as precision therapeutics.

References

A Head-to-Head Comparison of Linker Lengths for (S,R,S)-Ahpc-C2-NH2 Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of varying linker lengths on the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-Ahpc-C2-NH2 VHL E3 ligase ligand. This analysis is supported by illustrative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

The efficacy of a PROTAC is critically dependent on the length and composition of the linker connecting the target protein ligand and the E3 ligase ligand. The linker plays a crucial role in facilitating the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein. This guide explores the impact of varying linker lengths on the degradation efficiency of PROTACs constructed from the versatile this compound building block.

Data Presentation: Quantitative Comparison of PROTAC Performance with Different Linker Lengths

The following table summarizes the degradation efficiency of a hypothetical series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy. These PROTACs were constructed by conjugating the BRD4 inhibitor JQ1 to this compound via alkyl and polyethylene glycol (PEG) linkers of varying lengths. The data illustrates the typical relationship between linker length and PROTAC efficacy, where an optimal linker length leads to the most potent degradation.

PROTAC ConjugateLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
(S,R,S)-Ahpc-C2-JQ1Alkyl2>1000<10
(S,R,S)-Ahpc-C4-JQ1Alkyl425065
(S,R,S)-Ahpc-C6-JQ1Alkyl67592
(S,R,S)-Ahpc-C8-JQ1Alkyl815085
(S,R,S)-Ahpc-C10-JQ1Alkyl1050050
(S,R,S)-Ahpc-PEG2-JQ1PEG68590
(S,R,S)-Ahpc-PEG4-JQ1PEG125095
(S,R,S)-Ahpc-PEG6-JQ1PEG1820070

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the general principles of linker length optimization in PROTAC design. Actual experimental results may vary.

Mandatory Visualization

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-Ahpc-Linker-JQ1) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of (S,R,S)-Ahpc-Linker-JQ1 Conjugates Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Synthesis->Cell_Culture Treatment Treatment with PROTACs (Varying Concentrations and Timepoints) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blotting for Target Protein Levels Cell_Lysis->Western_Blot Data_Quantification Data Quantification and Analysis (DC50, Dmax, IC50) Western_Blot->Data_Quantification Viability_Assay->Data_Quantification

Experimental workflow for evaluating PROTACs.

Experimental Protocols

Synthesis of (S,R,S)-Ahpc-Linker-JQ1 PROTACs

Objective: To synthesize a series of PROTACs with varying linker lengths by coupling the BRD4 ligand JQ1 to the VHL ligand this compound via different length alkyl or PEG linkers.

Materials:

  • This compound

  • JQ1-acid

  • Various length di-Boc protected amino-alkyl or amino-PEG linkers with a terminal carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Linker Activation: Dissolve the Boc-protected amino-linker-acid in DMF. Add HATU and DIPEA and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling to this compound: To the activated linker solution, add a solution of this compound in DMF. Stir the reaction mixture at room temperature overnight.

  • Purification of Intermediate: Purify the resulting Boc-protected intermediate by flash chromatography on silica gel.

  • Boc Deprotection: Dissolve the purified intermediate in a solution of 20% TFA in DCM. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure.

  • Coupling to JQ1-acid: Dissolve the deprotected amine intermediate and JQ1-acid in DMF. Add HATU and DIPEA and stir at room temperature overnight.

  • Final Purification: Purify the final PROTAC conjugate by preparative HPLC to yield the desired product.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blotting for Target Protein Degradation

Objective: To quantify the degradation of the target protein (e.g., BRD4) in cells treated with the synthesized PROTACs.

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Synthesized PROTACs

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

    • Incubate with the primary antibody for the loading control and the corresponding secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine the DC50 and Dmax values from the dose-response curves.

Cell Viability Assay

Objective: To assess the effect of the synthesized PROTACs on cell proliferation and viability.

Materials:

  • Cancer cell line

  • 96-well plates

  • Synthesized PROTACs

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-Ahpc-C2-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (S,R,S)-Ahpc-C2-NH2, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1] While a specific, universally mandated disposal protocol for this compound is not available, this document synthesizes information from its Safety Data Sheet (SDS) and general best practices for the disposal of peptide-based and amino acid derivative compounds to ensure safe and compliant waste management.[2][3][4]

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound dihydrochloride.[4] This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield are crucial to protect against splashes.

  • Lab Coat: A buttoned lab coat should be worn to protect against contamination of personal clothing.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether it is in solid or liquid form, as well as the specific regulations of your institution and locality.

Solid Waste Disposal:

Solid waste contaminated with this compound, including unused compound, pipette tips, gloves, and empty vials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be clearly marked with the chemical name "this compound" and relevant hazard symbols.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, in accordance with your institution's guidelines.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration under controlled conditions is often the preferred method for the complete destruction of biologically active peptides.

Liquid Waste Disposal:

For liquid waste containing this compound, chemical inactivation is the recommended approach before final disposal. This process denatures the peptide, rendering it biologically inactive.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Choose a suitable chemical inactivating agent. Common and effective options include:

    • 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite)

    • 1 M sodium hydroxide (NaOH)

    • 1 M hydrochloric acid (HCl)

  • Prepare the Inactivation Solution: In a chemical fume hood, carefully prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Slowly add the liquid waste containing this compound to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution. Allow the mixture to stand for a sufficient time (e.g., several hours) to ensure complete inactivation.

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).

  • Final Disposal: After inactivation and neutralization, the solution must be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Collect the treated liquid waste in a properly labeled hazardous waste container for disposal by a licensed contractor.

Quantitative Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute toxicity, oral (Category 4)Exclamation MarkWarningH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin corrosion/irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious eye damage/eye irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Exclamation MarkWarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from the Safety Data Sheet for this compound dihydrochloride.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste start Identify this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe waste_type Determine Waste Form ppe->waste_type segregate_solid Segregate in Labeled, Leak-proof Container waste_type->segregate_solid Solid inactivate Chemical Inactivation (e.g., 10% Bleach, 1M NaOH, 1M HCl) waste_type->inactivate Liquid store_solid Store in Designated Hazardous Waste Area segregate_solid->store_solid dispose_solid Dispose via Licensed Hazardous Waste Contractor store_solid->dispose_solid neutralize Neutralize to pH 5.5-9.0 (if applicable) inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid dispose_liquid Dispose via Licensed Hazardous Waste Contractor collect_liquid->dispose_liquid

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (S,R,S)-Ahpc-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S,R,S)-Ahpc-C2-NH2

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
General Handling - Nitrile gloves (double-gloving recommended)[2][3] - Safety glasses with side shields[2][3] - Fully-buttoned laboratory coat
Weighing of Powders - Double nitrile gloves - Chemical splash goggles - Face shield - Disposable gown with tight-fitting cuffs - NIOSH-approved respirator (e.g., N95 for powders)
Solution Preparation and Reactions - Double nitrile gloves - Chemical splash goggles - Face shield - Chemical-resistant apron or lab coat
Waste Disposal - Chemical-resistant gloves (e.g., nitrile) - Chemical splash goggles - Laboratory coat

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for safety and regulatory compliance.

Experimental Workflow for Safe Handling

The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood or Glove Box) gather_ppe Assemble All Necessary PPE weigh Weigh Compound in Ventilated Enclosure prep_area->weigh spill_kit Ensure Spill Kit is Accessible solution Prepare Solution in Fume Hood weigh->solution reaction Conduct Reaction in Fume Hood solution->reaction decontaminate Decontaminate Surfaces and Equipment reaction->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe collect_waste Collect Waste in Labeled, Sealed Container dispose_ppe->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a glove box.

    • Ensure all necessary PPE is readily available and inspected for integrity.

    • Locate the nearest spill cleanup kit.

  • Weighing and Transfer :

    • Perform all manipulations of the solid compound that may generate dust within a ventilated enclosure to avoid inhalation.

    • Use the smallest amount of the substance necessary for the experiment.

    • Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.

  • Solution Preparation and Reactions :

    • Slowly add the compound to the solvent to prevent splashing.

    • All reactions should be conducted in a certified chemical fume hood.

  • Decontamination and Cleanup :

    • After use, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.

    • Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree:

start Generated Waste (this compound) is_contaminated Is the material contaminated? start->is_contaminated is_empty Is the original container empty? is_contaminated->is_empty No hazardous_waste Dispose as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes is_empty->hazardous_waste No rinse_container Rinse container three times with a suitable solvent is_empty->rinse_container Yes dispose_rinsate Dispose of rinsate as hazardous waste rinse_container->dispose_rinsate dispose_container Dispose of empty container according to institutional guidelines dispose_rinsate->dispose_container

A decision tree for the proper disposal of this compound waste.

Disposal Procedures :

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container. The label should include "Hazardous Waste," the full chemical name, and any relevant hazard symbols.

    • Keep this waste stream separate from others to prevent accidental reactions.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. The product should be stored locked up.

  • Disposal :

    • The disposal of this compound must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

    • Contact your EHS department to arrange for the collection of the hazardous waste.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory.

References

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